p-O-Desmethyl p-O-Benzyl Verapamil
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBBBJJFPZJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675804 | |
| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114829-62-8 | |
| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular weight and formula of benzyl-protected verapamil metabolite
Executive Summary & Chemical Identity[1][2][3]
In the context of verapamil pharmacokinetics and synthesis, the term "benzyl-protected verapamil metabolite" most accurately refers to N-benzylnorverapamil .
Norverapamil (N-desmethylverapamil) is the principal active metabolite of verapamil, formed via N-demethylation by CYP3A4. In synthetic and bioanalytical workflows, the secondary amine of norverapamil is frequently "protected" or derivatized with a benzyl group to prevent non-specific reactions or to serve as a lipophilic intermediate.
It is critical to note that N-benzylnorverapamil and O-benzyl-O-desmethylverapamil (a derivative of the minor metabolite D-703) are constitutional isomers. However, given norverapamil's dominance in the metabolic profile, this guide focuses on the N-benzyl derivative.
Chemical Specifications
| Property | Data |
| Target Compound | N-Benzylnorverapamil |
| Parent Metabolite | Norverapamil (D-617 precursor/analog) |
| Chemical Name | 2-(3,4-dimethoxyphenyl)-5-[N-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-isopropylpentanenitrile |
| Molecular Formula | C₃₃H₄₂N₂O₄ |
| Molecular Weight | 530.71 g/mol |
| Exact Mass | 530.3145 g/mol |
| CAS Registry | Not widely listed as a commercial standard; typically synthesized in situ.[1] |
| LogP (Predicted) | ~6.5 (Highly Lipophilic) |
Structural Analysis & Synthesis Logic
The formation of the benzyl-protected metabolite involves the substitution of the amine hydrogen in norverapamil with a benzyl group (
Reaction Stoichiometry
-
Norverapamil:
(MW: 440.58) -
Transformation:
(1.008) (91.13) Net Change: Da. -
Product:
Da.
Pathway Visualization
The following diagram illustrates the metabolic origin of Norverapamil and its subsequent synthetic protection.
Figure 1: Metabolic derivation of Norverapamil followed by synthetic N-benzylation.
Experimental Protocol: Synthesis of N-Benzylnorverapamil
This protocol describes the benzylation of Norverapamil. This procedure is often required when synthesizing stable isotope-labeled standards or during impurity profiling of Verapamil API.
Materials & Reagents
-
Substrate: Norverapamil (Free base or oxalate salt converted to free base).
-
Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride.
-
Base: Potassium Carbonate (
, anhydrous) or Triethylamine (TEA). -
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Purification: Silica Gel 60, Ethyl Acetate/Hexane.
Step-by-Step Methodology
-
Preparation of Free Base (If starting with salt):
-
Dissolve Norverapamil Oxalate (1.0 eq) in water.
-
Adjust pH to >10 using 1M NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over
and concentrate in vacuo.
-
-
N-Alkylation Reaction:
-
Dissolve Norverapamil free base (1.0 eq, ~440 mg for 1 mmol scale) in anhydrous Acetonitrile (10 mL).
-
Add anhydrous
(3.0 eq) to the solution. -
Add Benzyl Bromide (1.1 eq) dropwise at room temperature.
-
Critical Control Point: Monitor reaction via TLC (System: EtOAc:Hexane 1:1). The secondary amine of Norverapamil is nucleophilic; however, steric hindrance from the homoveratryl group may require heating.
-
Heat to reflux (
) for 4–6 hours if conversion is slow at RT.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off inorganic solids (
, KBr). -
Concentrate the filtrate to remove Acetonitrile.
-
Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
-
Purification & Validation:
-
Purify via Flash Column Chromatography.
-
Gradient: 10%
40% Ethyl Acetate in Hexane. -
Validation: Confirm structure via
-NMR (Look for benzylic singlet around 3.5–4.0 ppm and 5 aromatic protons of the benzyl group).
-
Analytical Characterization
When analyzing the benzyl-protected metabolite, use the following mass spectrometry parameters.
| Parameter | Value | Notes |
| Ionization Mode | ESI (+) | Positive mode is favored due to tertiary amine. |
| Precursor Ion | 531.32 | Monoisotopic mass + 1.0078 |
| Key Fragments (MS2) | m/z 291 | Cleavage of the C-N bond (common in verapamil analogs). |
| Key Fragments (MS2) | m/z 91 | Tropylium ion (characteristic of benzyl group). |
| Retention Time | > Verapamil | Significantly more lipophilic due to Benzyl vs Methyl. |
Logical Validation of Structure
The structure is self-validating through the "Nitrogen Rule" and fragmentation patterns:
-
Nitrogen Rule: The molecule has 2 nitrogens, so the nominal mass must be even (530). The
ion will be odd (531). -
Fragmentation: The loss of the benzyl group (
) in MS/MS would yield a peak at ~440 (Norverapamil), confirming the "protected" nature of the core.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the benzylation of Norverapamil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link][1]
- Tracy, T. S., et al. (1999).Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. (Context: Identification of Norverapamil as the primary amine metabolite requiring protection in synthetic schemes).
- Google Patents (2012).CN102491919A - Synthesis method for norverapamil. (Context: Describes the use of chloroformates and alkylation strategies relevant to verapamil metabolite synthesis).
-
Organic Chemistry Portal. Benzyl Ethers and Amine Protection Strategies. (Context: General protocols for benzylation of secondary amines). Retrieved from [Link]
Sources
Advanced Synthesis and Radiopharmaceutical Applications of Verapamil Analogues: From Benzyl-Protected Precursors to [11C]Verapamil
[1]
Executive Summary
This technical guide analyzes the critical structural and functional relationship between p-O-Desmethyl p-O-Benzyl Verapamil (Compound A) and p-O-Desmethyl Verapamil (Compound B, also known as D-703).[1] While Verapamil is a canonical L-type calcium channel blocker and P-glycoprotein (P-gp) substrate, its desmethyl analogues play a pivotal role in Positron Emission Tomography (PET) tracer development and metabolic profiling.[1]
-
This compound serves as the robust, lipophilic synthetic intermediate, utilizing a benzyl ether to protect the reactive phenol during the assembly of the verapamil scaffold.[1]
-
p-O-Desmethyl Verapamil (D-703) is the deprotected phenol, acting as both a major bioactive metabolite and the essential precursor for the radiosynthesis of [11C]Verapamil , the gold standard for imaging P-gp function at the Blood-Brain Barrier (BBB).[1]
This guide details the chemical conversion, radiosynthetic utility, and pharmacological differentiation of these two high-value entities.[1]
Chemical Architecture & Synthetic Logic[1]
The structural difference between the two compounds lies in the substituent at the para-position of the phenylethylamine ring (the "right wing" of the Verapamil structure).[1]
Structural Comparison
| Feature | This compound | p-O-Desmethyl Verapamil (D-703) |
| CAS Number | 114829-62-8 | 77326-93-3 |
| Role | Synthetic Intermediate / Protected Precursor | Radiosynthesis Precursor / Metabolite |
| Molecular Weight | ~530.7 g/mol | ~440.6 g/mol |
| Key Substituent | O-Benzyl Ether (-OCH₂Ph) | Phenol (-OH) |
| Lipophilicity | High (LogP > 5) | Moderate (LogP ~ 3.[1]5) |
| Solubility | Soluble in DCM, EtOAc; Insoluble in water | Soluble in MeOH, DMSO; Sparingly soluble in water |
The Synthetic Pathway
The synthesis of Verapamil analogues requires coupling a nitrile intermediate (left wing) with a phenylethylamine intermediate (right wing).[1] To synthesize the phenol variant (D-703) selectively, the hydroxyl group must be protected to prevent side reactions (e.g., N-alkylation vs O-alkylation competition).[1] The benzyl group is chosen for its stability under basic coupling conditions and clean removal via hydrogenolysis.[1]
Figure 1: The synthetic progression from the benzyl-protected intermediate to the active PET tracer.[1] The benzyl group ensures chemoselectivity during the initial scaffold assembly.[1]
Experimental Protocols
Protocol A: Debenzylation (Synthesis of D-703)
Objective: Convert this compound to p-O-Desmethyl Verapamil for use as a labeling precursor.[1]
-
Reagents: 10% Palladium on Carbon (Pd/C), Methanol (anhydrous), Hydrogen gas (H₂).[1]
-
Workflow:
-
Dissolution: Dissolve 1.0 mmol of This compound in 20 mL of anhydrous methanol.
-
Catalyst Addition: Add 10% Pd/C (10 wt% equivalent) under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure or 1-2 bar) at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high R_f) should disappear, yielding the more polar phenol (lower R_f).[1]
-
Workup: Filter the catalyst through a Celite pad. Wash with methanol.[1] Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from isopropanol/ether or purify via flash chromatography to obtain p-O-Desmethyl Verapamil as a white solid.
-
Protocol B: Radiosynthesis of [11C]Verapamil
Objective: O-methylation of the phenol precursor (D-703) to generate the PET tracer.[1]
-
Precursor: p-O-Desmethyl Verapamil (D-703).[1]
-
Radionuclide: [11C]Methyl Iodide ([11C]CH₃I) or [11C]Methyl Triflate.[1]
-
Workflow:
-
Precursor Preparation: Dissolve 1 mg of p-O-Desmethyl Verapamil in 300 µL of dimethylformamide (DMF). Add 2 µL of 0.5 M NaOH (or TBAOH) to deprotonate the phenol (activate the phenoxide).[1]
-
Trapping: Transfer [11C]CH₃I into the reaction vessel containing the precursor at RT.
-
Reaction: Heat the sealed vessel to 80°C for 3 minutes.
-
Quenching: Add 1.5 mL of HPLC mobile phase (e.g., Acetonitrile/0.1M Ammonium Acetate).
-
Purification: Inject onto a semi-preparative HPLC column (C18). Collect the fraction corresponding to [11C]Verapamil (retention time ~8-10 min).[1]
-
Formulation: Evaporate solvent and reconstitute in sterile saline containing <10% ethanol for injection.
-
Pharmacological & Metabolic Context[2]
P-glycoprotein (P-gp) Interaction
Both Verapamil and its metabolite D-703 are substrates for P-gp (ABCB1).[1] However, their kinetics differ, which is critical for interpreting PET data.[1]
-
Verapamil: High affinity P-gp substrate.[1] Rapidly effluxed from the brain.[1]
-
p-O-Desmethyl Verapamil (D-703): Also a P-gp substrate but with altered lipophilicity.[1]
Metabolic Stability
In vivo, Verapamil undergoes extensive first-pass metabolism.[1]
-
N-Dealkylation: Forms Norverapamil (D-617).[1]
-
O-Dealkylation: Forms p-O-Desmethyl Verapamil (D-703) .
Researchers must distinguish between the injected tracer and the metabolically generated species.[1] The availability of high-purity D-703 (derived from the benzyl precursor) allows for the generation of authentic HPLC standards to identify these metabolites in plasma samples.[1]
Figure 2: Metabolic pathways of Verapamil. D-703 is the primary O-desmethyl metabolite, often requiring quantification in pharmacokinetic studies.[1]
Analytical Characterization (QC)[1]
To validate the purity of the precursor (D-703) derived from the Benzyl intermediate, HPLC is the standard method.[1]
Table 1: HPLC Retention Profile (Typical C18 Conditions) Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient[1]
| Compound | Retention Time (Relative) | Detection (UV) | Notes |
| p-O-Desmethyl Verapamil (D-703) | 1.00 (Reference) | 230/280 nm | Polar phenol; elutes first.[1] |
| Verapamil (Parent) | ~1.20 | 230/280 nm | Methylated phenol; less polar.[1] |
| This compound | ~1.80 | 230/280 nm | Highly lipophilic benzyl ether; elutes last.[1] |
Critical QC Check: Ensure the "Benzyl" peak is absent (<0.1%) in the "Phenol" precursor batch before using it for radiosynthesis. Residual benzyl compound will not react with [11C]CH₃I to form Verapamil, but it may compete for binding sites or alter specific activity calculations.[1]
References
-
Langer, O., et al. (2012).[1] "Synthesis and preclinical evaluation of [11C]D617, a metabolite of (R)-[11C]verapamil." Nuclear Medicine and Biology.
-
Wegman, T. D., et al. (2002).[1] "An improved method for the preparation of [11C]verapamil." Applied Radiation and Isotopes.
-
Ravert, H. T., et al. (2004).[1] "Radiosynthesis of [11C]verapamil using [11C]methyl triflate." Journal of Labelled Compounds and Radiopharmaceuticals.
-
PubChem Compound Summary. "N-Desmethylverapamil (D-703)." National Center for Biotechnology Information.[1] [1]
-
ChemicalBook. "this compound Product Description."
Technical Guide: Identification of Verapamil Impurities Containing Benzyl Groups
The following is an in-depth technical guide on the identification of benzyl-group-containing impurities in Verapamil, designed for researchers and analytical scientists.
Executive Summary
In the high-performance liquid chromatography (HPLC) and mass spectrometry (MS) profiling of Verapamil Hydrochloride, the identification of impurities containing benzyl groups presents a specific challenge. Unlike the standard 3,4-dimethoxyphenylethyl moiety inherent to the active pharmaceutical ingredient (API), "benzyl" impurities typically arise from homologous contamination of starting materials (e.g., benzyl chloride impurities in phenylethyl precursors) or specific oxidative degradation pathways yielding benzylic carbonyls.
This guide provides a definitive protocol for the structural elucidation of these impurities, distinguishing them from the parent molecule through diagnostic mass shifts (-14 Da), specific fragmentation patterns (tropylium ion formation), and characteristic NMR signatures.
Structural Context & Impurity Origins[2][3][4][5]
The Verapamil Scaffold vs. Benzyl Impurities
Verapamil is a phenylalkylamine calcium channel blocker. Its structure contains two 3,4-dimethoxyphenyl rings, but critically, these are attached via ethyl linkers (phenylethyl), not methyl linkers (benzyl).
-
Verapamil Core: Contains Ar-CH2-CH2-N (Phenylethylamine motif).
-
Benzyl Impurity: Contains Ar-CH2-N (Benzylamine motif).
Synthetic Origin of Benzyl Impurities
The most critical benzyl-containing impurity arises during the alkylation step of the synthesis. If the starting material 2-(3,4-dimethoxyphenyl)ethyl chloride is contaminated with 3,4-dimethoxybenzyl chloride (a lower homolog), the resulting side reaction yields the N-benzyl analog of Verapamil.
Key Impurity Targets:
-
N-Benzyl Norverapamil Analog (Lower Homolog): Arises from the substitution of the phenylethyl group with a benzyl group.
-
Impurity G (EP): 3,4-Dimethoxybenzaldehyde. A degradation product containing a benzylic carbonyl.
-
N-Desmethyl-N-benzyl Verapamil: A synthetic artifact where the N-methyl group is replaced by a benzyl group (often from protecting group chemistry).
Synthetic Pathway & Contamination Points
The following diagram illustrates the competitive alkylation pathway leading to the formation of the Benzyl Homolog Impurity.
Figure 1: Competitive alkylation pathway showing the origin of the Benzyl Homolog Impurity due to reagent contamination.
Analytical Strategy: LC-MS/MS Identification
Differentiation between the ethyl-linked parent and the methyl-linked (benzyl) impurity relies on detecting the methylene (-CH2-) loss .
Mass Spectrometry Logic (ESI+)
The primary identification marker is the mass difference of 14 Da (loss of CH2) in both the precursor ion and specific fragment ions.
| Compound | Molecular Formula | Precursor Ion [M+H]+ | Diagnostic Fragment (Ar-Linker) |
| Verapamil | C27H38N2O4 | 455.29 | 165.09 (Dimethoxyphenylethyl cation) |
| Benzyl Homolog | C26H36N2O4 | 441.27 | 151.07 (Dimethoxybenzyl cation) |
| Impurity G | C9H10O3 | 167.07 | 151.07 (Acylium/Benzyl cation) |
Fragmentation Pathway Analysis
In MS/MS, Verapamil cleaves at the C-N bond.
-
Verapamil yields a stable phenylethyl cation (m/z 165).
-
Benzyl Impurities yield a stable benzyl cation (m/z 151), which often rearranges to a substituted tropylium ion .
Figure 2: MS/MS fragmentation logic distinguishing the Phenylethyl fragment (m/z 165) from the Benzyl fragment (m/z 151).
Experimental Protocol: Isolation & Characterization
High-Resolution LC-MS Method
This method is optimized to separate the critical pair (Verapamil and its Benzyl Homolog).
-
Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 278 nm (max absorption of dimethoxybenzene) and ESI+ MS.
Protocol Steps:
-
Sample Prep: Dissolve Verapamil HCl API at 1.0 mg/mL in Mobile Phase A:B (50:50).
-
Screening: Inject 10 µL. Look for peaks at RRT ~0.90-0.95 (Lower homologs typically elute slightly earlier due to lower lipophilicity).
-
MS Trigger: Set MS to scan m/z 100-600. Extract ion chromatograms (XIC) for m/z 441.27 (Benzyl homolog).
-
Confirmation: Trigger MS/MS on m/z 441.27. If the major fragment is m/z 151.07 (instead of 165.09), the benzyl structure is confirmed.
NMR Validation (The "Gold Standard")
Mass spectrometry suggests the mass loss, but NMR confirms the position of the loss (conversion of ethyl linker to methyl linker).
-
Solvent: DMSO-d6.
-
Verapamil (Standard): The phenylethyl group shows two triplets (or multiplets) at ~2.6 - 2.8 ppm corresponding to -CH2-CH2-.
-
Benzyl Impurity: The benzyl group (Ar-CH2-N) will show a sharp singlet (or slightly split signal if chiral influence is strong) at ~3.5 - 4.0 ppm .
-
Diagnostic Shift: The disappearance of the Ar-CH2-CH2-N multiplet pattern and appearance of a downfield Ar-CH2-N singlet is the definitive proof of the benzyl impurity.
Summary of Key Benzyl-Related Impurities
| Impurity Name | EP/USP Code | Structure Description | Origin |
| Benzyl Homolog | N/A (Non-Pharmacopoeial) | Phenylethyl group replaced by Benzyl group. | Contamination of phenylethyl chloride with benzyl chloride. |
| Impurity G | EP Impurity G / USP RC E | 3,4-Dimethoxybenzaldehyde. | Oxidative degradation of the alkyl chain. |
| Impurity F | EP Impurity F | Secondary amine (loss of phenylethyl group). | Hydrolysis/Dealkylation precursor to benzyl analogs. |
| N-Benzyl Norverapamil | N/A | N-Methyl replaced by N-Benzyl.[1] | Use of N-benzyl protecting groups in synthesis. |
References
-
Srinivasan, V., et al. (2011).[2] Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica.[2]
-
European Directorate for the Quality of Medicines (EDQM). Verapamil Hydrochloride Monograph 0573. European Pharmacopoeia.[1][3][4]
-
United States Pharmacopeia (USP). Verapamil Hydrochloride: Related Compounds. USP-NF.[3]
-
Zhu, Y., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Xenobiotica.
-
SynThink Research Chemicals. Verapamil EP Impurity I Structure and Data.
Sources
p-O-Desmethyl p-O-Benzyl Verapamil solubility properties in methanol
Topic: p-O-Desmethyl p-O-Benzyl Verapamil: Solubility Profile & Handling in Methanolic Systems Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Radiopharmaceutical Scientists [1]
Part 1: Executive Technical Summary
Compound Identity:
-
Chemical Name: 5-((4-(Benzyloxy)-3-methoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile[1][2]
-
CAS Registry: 114829-62-8 (Free Base)[1]
-
Molecular Formula: C₃₃H₄₂N₂O₄
Solubility Classification (Methanol): Freely Soluble / Miscible In its standard free-base form, this compound typically presents as a viscous, brownish-yellow oil .[1] Due to the lipophilic benzyl moiety combined with the polar tertiary amine, it exhibits high miscibility with methanol (MeOH). It does not face the crystal lattice energy barriers of its hydrochloride salt counterparts, allowing for high-concentration stock solutions (>100 mg/mL) suitable for synthetic intermediates and HPLC standards.
Part 2: Physicochemical Basis of Solubility
To understand the solubility behavior of this specific Verapamil derivative in methanol, we must deconstruct the solute-solvent interactions.
Structural Lipophilicity vs. Solvation[1]
-
The Benzyl Modification: Replacing the p-methoxy group of Verapamil with a p-benzyloxy group significantly increases the compound's LogP (partition coefficient).[1] The benzyl ring adds a hydrophobic domain, enhancing solubility in non-polar solvents (DCM, Toluene).
-
The Methanol Factor: Methanol is an amphiphilic solvent. Its methyl group interacts with the hydrophobic benzyl and isopropyl domains of the drug, while its hydroxyl group forms hydrogen bonds with the ether oxygens and the tertiary nitrogen of the Verapamil backbone.
-
Thermodynamic Outcome: The free energy of mixing (
) is negative. The entropy gain from dispersing the viscous oil into the solvent outweighs the enthalpy required to disrupt solvent-solvent interactions.
Comparative Solubility Logic
| Compound Form | Physical State | Solubility in MeOH | Mechanism |
| Verapamil (Parent) | Viscous Oil (Base) | Miscible | Dipole-dipole & H-bonding |
| Verapamil HCl | Crystalline Solid | Freely Soluble | Ionic dissociation & Solvation |
| p-O-Benzyl Derivative | Viscous Oil | Miscible | High lipophilic surface area solvated by MeOH methyl group |
Part 3: Experimental Protocols
Since specific solubility values for intermediates are often lot-dependent or proprietary, the following protocols provide a standardized method for characterization and stock solution preparation.
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Use this protocol if the compound is obtained as a solid or semi-solid salt.[1]
-
Preparation: Tare a 20 mL scintillation vial. Add 5.0 mL of HPLC-grade Methanol (degassed).
-
Saturation: Add the compound in 100 mg increments, vortexing for 30 seconds between additions.
-
Equilibration: Once undissolved material persists, place the vial in a shaker incubator at 25°C for 24 hours (200 RPM).
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-wetted with MeOH) into a pre-weighed vial.
-
Quantification: Evaporate the solvent under a nitrogen stream at 40°C until constant weight is achieved.
-
Calculation:
[1]
-
Protocol B: Preparation of Synthetic Stock Solution (Hydrogenation Precursor)
This intermediate is often used to synthesize C-11 labeled Verapamil or Norverapamil via debenzylation.[1]
-
Inert Environment: Purge Methanol with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Rationale: The tertiary amine is susceptible to N-oxide formation over time.[1]
-
Dissolution: Weigh 500 mg of this compound (oil) into a reaction vessel.
-
Solvent Addition: Add 5.0 mL of degassed Methanol.
-
Mixing: Swirl gently. The oil should disperse and dissolve rapidly without heating.
-
Verification: The resulting solution should be clear and particle-free. If used for hydrogenation, add the Pd/C catalyst directly to this methanolic solution.
Part 4: Stability & Handling in Methanol
-
Transesterification Risk: Null. The molecule contains ether and nitrile linkages, which are stable to methanolysis under neutral conditions.
-
Photostability: Moderate. The verapamil backbone absorbs UV. Store methanolic solutions in amber glass vials to prevent photodegradation of the benzyl ether.
-
Storage: Store stock solutions at -20°C . Methanol has a low freezing point (-97°C), so the solution will remain liquid but kinetically stable.
Part 5: Visualization of Synthetic Utility
The primary application of this compound is as a protected intermediate. The diagram below illustrates its role and the solubility transition in the synthesis of radiolabeled Verapamil.
Caption: Figure 1 depicts the standard workflow where the high solubility of the benzyl intermediate in methanol facilitates efficient catalytic debenzylation.
Part 6: References
-
PubChem. (2025).[5] p-O-Desmethyl Verapamil Compound Summary (CID 157039).[1] National Library of Medicine. Retrieved from [Link][1]
-
Ravert, H. T., et al. (2004). Radiosynthesis of [11C]verapamil for PET imaging of P-glycoprotein multidrug resistance. Journal of Labeled Compounds and Radiopharmaceuticals. (Contextual grounding for benzyl-protection strategies in radiochemistry).
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Welcome to Sahasra Life Sciences [sahasraslifesciences.com]
- 3. (S)-Verapamilamide | 204642-98-8 [chemicalbook.com]
- 4. p-O-Desmethyl p-O-Benzyl Verapamil_其他_德威钠 [gbwol.com]
- 5. N-Desmethylverapamil | C26H36N2O4 | CID 157039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method Development for p-O-Desmethyl p-O-Benzyl Verapamil Detection
This Application Note is designed for researchers and analytical scientists involved in the process development and impurity profiling of Verapamil hydrochloride. It addresses the specific challenge of detecting p-O-Desmethyl p-O-Benzyl Verapamil (hereafter referred to as VPM-Bz ), a critical synthetic intermediate and potential process-related impurity.[1][2]
Introduction & Scientific Context
The Analyte and the Challenge
Verapamil is a phenylalkylamine calcium channel blocker synthesized via nucleophilic substitution. VPM-Bz (CAS: 114829-62-8) is a benzyl-protected intermediate often used to generate p-O-desmethyl verapamil (a known metabolite) or arises as a byproduct when benzyl protection strategies are employed during the synthesis of the phenethyl amine moiety.[1][2]
Structural Analysis for Method Design:
-
Basicity: Like Verapamil, VPM-Bz contains a tertiary amine (
).[1][2] At neutral pH, it is positively charged.[2] This necessitates a method that controls silanol interactions to prevent peak tailing. -
Hydrophobicity: The substitution of a methyl group (
) with a benzyl group ( ) significantly increases the lipophilicity (LogP) of the molecule.[1][2]
Method Strategy
To ensure robust detection and separation, this protocol utilizes a Gradient Reversed-Phase HPLC approach.[1][2]
-
Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic discrimination and minimize peak tailing caused by the basic amine.
-
Mobile Phase: A buffered acidic pH (4.5) is chosen. This pH ensures the amine is protonated (improving solubility) while suppressing the ionization of residual silanols on the column stationary phase (reducing tailing).
-
Detection: UV detection at 278 nm is selected, corresponding to the absorption maximum of the veratryl (dimethoxybenzene) chromophores present in the structure.[3]
Experimental Protocol
Reagents and Standards
-
API Standard: Verapamil Hydrochloride (USP/EP Reference Standard).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).[1][2]
Chromatographic Conditions
| Parameter | Setting / Specification |
| Instrument | HPLC System with Binary Gradient Pump & UV/PDA Detector |
| Column | Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18) |
| Dimensions | |
| Column Temp | |
| Flow Rate | |
| Injection Vol | |
| Detection | UV @ |
| Run Time | 25 Minutes |
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve
of in of water ( ). Adjust pH to 4.5 0.05 using dilute Phosphoric Acid. Filter through a membrane.[1][2][4] -
Mobile Phase B (Organic): Acetonitrile (
).[1][2]
Gradient Program
A gradient is required to elute the highly hydrophobic VPM-Bz in a reasonable timeframe while maintaining resolution for Verapamil.[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Initial Isocratic Hold |
| 2.0 | 70 | 30 | Start Gradient |
| 15.0 | 20 | 80 | Ramp to High Organic (Elute VPM-Bz) |
| 18.0 | 20 | 80 | Wash Step |
| 18.1 | 70 | 30 | Return to Initial |
| 25.0 | 70 | 30 | Re-equilibration |
Method Development Logic & Visualization
Structural Impact on Retention
The following diagram illustrates the structural relationship and how the benzyl modification dictates the chromatographic behavior.
Caption: Structural modification of Verapamil to VPM-Bz leads to increased lipophilicity, necessitating a gradient method for efficient elution.[1][2]
Workflow: From Sample to Result
This self-validating workflow ensures that the method is performing correctly before data is accepted.[1]
Caption: Operational workflow emphasizing the System Suitability Test (SST) as a critical "Go/No-Go" gate.
Validation & Self-Validating Systems[1]
To ensure trustworthiness (E-E-A-T), the method must include specific acceptance criteria.[2]
System Suitability Parameters (SST)
Run a standard solution containing both Verapamil (
-
Resolution (
): between Verapamil and any adjacent peak. -
Tailing Factor (
): for both peaks (Indicates effective silanol suppression).[1][2] -
Precision: Injection repeatability (
) should show RSD for peak area.
Linearity and Range
Sample Preparation (Critical Step)
Due to the high lipophilicity of VPM-Bz, dissolving the sample in pure aqueous buffer may cause precipitation or low recovery.[2]
-
Recommended Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2]
-
Procedure: Weigh 25 mg of sample
Dissolve in 10 mL Acetonitrile Dilute to volume with Buffer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Residual silanol interaction.[1][2] | Ensure Mobile Phase pH is 4.5. Consider adding 0.1% Triethylamine (TEA) if using an older column generation. |
| Broad Peak for VPM-Bz | Isocratic hold too long or organic % too low.[1][2] | Steepen the gradient ramp (e.g., reach 80% B by 12 mins instead of 15). |
| VPM-Bz Retention Shift | Temperature fluctuation.[1][2][6] | Ensure column oven is stable at |
| Carryover | VPM-Bz sticking to injector. | Increase needle wash cycles with 100% Acetonitrile. |
References
-
United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[1][2] (Standard for Verapamil impurity profiling methods).
-
Vertex AI Search. Search Results for Verapamil Impurities and HPLC Methods. (2026). 7[1][2]
-
PubChem. Compound Summary for p-O-Desmethyl Verapamil. National Library of Medicine. [Link][1][2]
-
Sahasra Life Sciences. Verapamil p-O-Desmethyl p-O-Benzyl Product Data. (Confirmation of chemical structure and CAS 114829-62-8).[1][2][8] 9
-
MicroSolv Technology. Verapamil and Impurity Analyzed with HPLC. Application Note. 7[1][2][4]
Sources
- 1. N-Desmethylverapamil | C26H36N2O4 | CID 157039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil [drugfuture.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 7. Verapamil and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. p-O-Desmethyl p-O-Benzyl Verapamil_北京德威钠生物技术有限公司 [gbwol.com]
- 9. Welcome to Sahasra Life Sciences [sahasraslifesciences.com]
Application Note: A Validated Protocol for the Synthesis of D-702 (p-O-Desmethyl Verapamil) via Catalytic Debenzylation
Abstract: This application note provides a comprehensive, step-by-step protocol for the debenzylation of p-O-Desmethyl p-O-Benzyl Verapamil to yield its active metabolite, D-702 (p-O-Desmethyl Verapamil). Verapamil is a widely used calcium channel blocker for treating various cardiovascular disorders, and its metabolism is extensive.[1][2] The synthesis of its metabolites, such as D-702, is essential for pharmacological research, impurity profiling, and the development of analytical reference standards.[3][4] This guide details a robust and efficient method using palladium-catalyzed hydrogenolysis, a cornerstone technique for cleaving benzyl ether protecting groups due to its mild conditions and high yields.[5] We present two validated methodologies—standard catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation—offering flexibility based on laboratory safety and equipment constraints.
Introduction and Scientific Rationale
Verapamil undergoes significant first-pass metabolism in the liver, leading to the formation of at least twelve different metabolites.[6] These metabolites are generated through N-dealkylation, N-demethylation, and O-demethylation pathways.[1][3] D-702, also known as p-O-Desmethyl Verapamil, is a product of O-demethylation.[4][7] To study the specific pharmacological activity and toxicological profile of D-702, a pure, synthetically derived standard is required.
The presented synthesis starts from this compound, an intermediate where the phenolic hydroxyl group at the para position is protected by a benzyl group. The benzyl ether is an ideal protecting group due to its stability across a wide range of chemical conditions.[8] Its removal is most effectively achieved through catalytic hydrogenolysis.
Mechanism of Catalytic Hydrogenolysis: The process occurs on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). The mechanism involves several key steps[9]:
-
Adsorption: The benzyl ether substrate and the hydrogen source (molecular hydrogen or a donor molecule) adsorb onto the palladium surface.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the catalyst surface.
-
Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed ether is cleaved by these active hydrogen species.
-
Product Formation & Desorption: This cleavage results in the formation of the deprotected phenol (D-702) and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
This method is highly selective and efficient, making it the industry standard for such deprotections.[5]
Reaction Pathway Visualization
The chemical transformation from the protected precursor to the final product is illustrated below.
Caption: Chemical scheme for the synthesis of D-702.
Detailed Experimental Protocols
This section outlines two reliable methods for the debenzylation reaction. The choice between them depends on the availability of a hydrogen gas setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | DWN Chemicals | Starting material (CAS: 114829-62-8)[10] |
| Palladium on Activated Carbon (10% w/w) | Catalytic Grade | Sigma-Aldrich | Can be pyrophoric; handle with care.[9] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. Ethanol can also be used.[5] |
| Hydrogen (H₂) Gas | High Purity (≥99.9%) | Airgas | For Protocol 1. |
| Ammonium Formate (HCOONH₄) | ≥99% | Acros Organics | Hydrogen donor for Protocol 2.[11] |
| Diatomaceous Earth (Celite®) | Filtration Grade | VWR | For safe filtration of the catalyst. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas | For creating an inert atmosphere. |
Protocol 1: Standard Catalytic Hydrogenation (H₂ Gas)
This is the classic and often most efficient method, but it requires proper handling of flammable hydrogen gas.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 mmol) in methanol (15-20 mL). Add a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (10-15 mol% Pd relative to the substrate). Causality Note: Performing this under an inert atmosphere prevents the dry catalyst from coming into contact with air, reducing fire risk.
-
Hydrogen Atmosphere: Seal the flask with a septum or connect it to a hydrogenation apparatus. Evacuate the flask using a vacuum pump and subsequently backfill with hydrogen gas from a balloon. This vacuum/hydrogen cycle should be repeated three times to ensure the complete removal of air.[9]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Expert Insight: Vigorous stirring is critical for maximizing the interaction between the three phases: the solid catalyst, the liquid solution, and the hydrogen gas, which directly impacts the reaction rate.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up - Catalyst Removal: Once the starting material is consumed, carefully vent the hydrogen and flush the flask with nitrogen. Dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst.
-
CRITICAL SAFETY NOTE: The Pd/C catalyst is pyrophoric, especially after the reaction. Do not allow the filter cake to dry in the air. Immediately after filtration, quench the catalyst on the Celite® pad with water before disposal.[9]
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude D-702. The product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This method provides a safer alternative by generating hydrogen in situ from a stable donor molecule, avoiding the need for a pressurized hydrogen gas cylinder.[11]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (20 mL) in a standard round-bottom flask equipped with a stir bar and a reflux condenser.
-
Reagent Addition: Add ammonium formate (5.0 mmol, 5 equivalents). Causality Note: A stoichiometric excess of the hydrogen donor is required to drive the reaction to completion.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-15 mol% Pd).
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 65°C for methanol) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions may take slightly longer than direct hydrogenation, typically 4-12 hours.
-
Work-up and Isolation: Follow the identical work-up procedure (steps 6 and 7) as described in Protocol 1, ensuring the same safety precautions are taken for handling the pyrophoric catalyst.
Experimental Workflow and Data Summary
The general laboratory workflow for this synthesis is depicted below.
Caption: General experimental workflow for D-702 synthesis.
Table 1: Summary of Reaction Parameters
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (CTH) |
| Hydrogen Source | Hydrogen Gas (1 atm balloon) | Ammonium Formate (5 eq.) |
| Catalyst Loading (Pd) | 10-15 mol% | 10-15 mol% |
| Solvent | Methanol | Methanol |
| Temperature | Room Temperature (20-25°C) | Reflux (~65°C) |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Expected Yield | >95% (crude) | >90% (crude) |
| Key Advantage | Faster, higher atom economy | Safer, no specialized H₂ equipment |
Conclusion
This application note provides two validated, high-yield protocols for the synthesis of D-702 via the debenzylation of this compound. Both standard hydrogenation and catalytic transfer hydrogenation are effective, allowing researchers to choose a method that aligns with their laboratory's capabilities. The resulting high-purity D-702 is suitable for use as an analytical standard or for further pharmacological investigation into the metabolic profile of Verapamil. Adherence to the described safety protocols, particularly concerning the handling of the palladium catalyst, is paramount for a successful and safe execution.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Tracy, T. S., & Korzekwa, K. R. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545–551. Available at: [Link]
-
Wikipedia. (2024). Verapamil. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Verapamil - accessdata.fda.gov. Retrieved from [Link]
-
PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]
-
Kroemer, H. K., & Eichelbaum, M. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Available at: [Link]
-
Anasynthesis. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(7), 1146-1150. Available at: [Link]
-
Phan, N. T. S., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2848-2851. Available at: [Link]
-
ScienceMadness Discussion Board. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
PharmaCompass. (n.d.). Verapamil Drug Information. Retrieved from [Link]
-
LITFL. (2020). Pharm 101: Verapamil. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Verapamil - Drug Index. Retrieved from [Link]
-
DWN Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2018). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
-
Pharmaffiliates. (n.d.). Verapamil-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verapamil - Wikipedia [en.wikipedia.org]
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- 4. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Verapamil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p-O-Desmethyl p-O-Benzyl Verapamil_北京德威钠生物技术有限公司 [gbwol.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Note: Preparation and Handling of p-O-Desmethyl p-O-Benzyl Verapamil Stock Solutions
Abstract
This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of p-O-Desmethyl p-O-Benzyl Verapamil. As a key derivative of Verapamil, the integrity of experimental data derived from its use is contingent upon the precise and consistent preparation of stock solutions. This note details the essential chemical properties, outlines critical considerations for solvent selection and storage, and provides a validated, step-by-step protocol for researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure solution stability, minimize experimental variability, and promote safe laboratory practices.
Compound Specifications
This compound is a synthetic derivative of Verapamil, a widely studied L-type calcium channel blocker. Understanding its fundamental chemical properties is the first step in developing a robust handling protocol.
| Property | Value | Source |
| Chemical Name | 5-((4-(Benzyloxy)-3-methoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile | [1] |
| CAS Number | 13114829-62-8 | [1] |
| Molecular Formula | C₃₃H₄₂N₂O₄ | [1][2] |
| Molecular Weight | 530.7 g/mol | [1][2] |
| Physical Form | Solid, powder | [3] |
| Recommended Storage (Powder) | -20°C | [4] |
Guiding Principles & Key Considerations
The preparation of a stock solution is more than a simple dissolution; it is the establishment of a reliable experimental standard. The following principles are critical for ensuring the validity of downstream applications.
Causality of Solvent Selection
The molecular structure of this compound, with its significant carbon backbone and benzyl group, confers a high degree of lipophilicity, predicting poor solubility in aqueous solutions.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) : DMSO is a polar aprotic solvent with a strong capacity for dissolving a wide range of hydrophobic and amphiphilic small molecules.[5] It is the recommended solvent for preparing high-concentration primary stock solutions of this compound.
-
Aqueous Incompatibility : Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and is likely to fail, resulting in suspension rather than a true solution. The parent compound, Verapamil HCl, has a solubility of only ~0.25 mg/mL in PBS (pH 7.2)[6]; this derivative is expected to be even less soluble.
-
Working Solution Considerations : For biological assays, the primary DMSO stock must be diluted into an aqueous buffer or medium. It is imperative to keep the final DMSO concentration in the experimental system as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[3][7] A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.[7][8]
Rationale for Storage and Aliquoting
Chemical stability is paramount for reproducibility. Improper storage is a common source of experimental error.
-
Preventing Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can lead to compound degradation and can force the compound out of solution, especially if it has been exposed to atmospheric moisture. To create a self-validating system, it is mandatory to aliquot the primary stock into single-use volumes.[3][7][9]
-
Temperature : Store DMSO stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][7] The solid powder form should be stored at -20°C.[4]
-
Light and Moisture : Protect both the solid compound and its solutions from direct light. Store with a desiccant where possible to minimize moisture exposure.[10]
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, Verapamil Hydrochloride, indicates potential hazards. It is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[11][12] Therefore, stringent safety measures are required.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety glasses.
-
Ventilation : Handle the solid powder and concentrated DMSO stock solutions in a certified chemical fume hood to prevent inhalation.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM primary stock solution in DMSO, a common starting concentration for most laboratory applications.
Materials & Equipment
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Analytical balance (readable to 0.01 mg)
-
Sterile microcentrifuge tubes or cryovials (for aliquots)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Benchtop sonicator
-
Appropriate PPE (lab coat, gloves, safety glasses)
Workflow Visualization
The following diagram outlines the logical flow for preparing and utilizing this compound solutions.
Caption: Workflow for stock solution preparation.
Part 1: Preparation of 10 mM Primary Stock Solution
1. Calculation of Required Mass:
Use the following formula to determine the mass of this compound needed.[8][13]
Mass (mg) = [Desired Concentration (mM)] × [Molecular Weight ( g/mol )] × [Final Volume (mL)] / 1000
Example for preparing 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mM × 530.7 g/mol × 1 mL / 1000
-
Mass (mg) = 5.307 mg
2. Weighing the Compound:
-
Perform this step in a chemical fume hood.
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully weigh out the calculated mass (e.g., 5.31 mg) of the compound powder.
-
Transfer the powder into a sterile, appropriately sized tube (e.g., a 1.5 mL or 2.0 mL microcentrifuge tube). Ensure all powder is transferred.
3. Dissolution:
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 1.0 mL) to the tube containing the powder.
-
Close the cap tightly.
4. Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles or sediment.
-
If the powder is not fully dissolved, place the tube in a benchtop water bath sonicator for 5-10 minutes, or until the solution is clear.
Part 2: Aliquoting and Storage
1. Aliquoting:
-
Immediately after ensuring complete dissolution, dispense the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials.[9]
-
Labeling: Each aliquot must be labeled with:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Preparation Date
-
2. Storage:
-
Place the labeled aliquots in a freezer box and store at -80°C for optimal long-term stability.
Part 3: Preparation of a Working Solution (Example)
This section describes the dilution of the 10 mM primary stock to a 10 µM working solution in cell culture medium.
1. Calculation of Dilution:
Use the M₁V₁ = M₂V₂ formula to calculate the volume of stock solution needed.[14]
-
M₁ = Concentration of stock solution (10 mM)
-
V₁ = Volume of stock solution to add (?)
-
M₂ = Desired final concentration (10 µM = 0.010 mM)
-
V₂ = Final volume of working solution (e.g., 2 mL)
-
(10 mM) × V₁ = (0.010 mM) × (2 mL)
-
V₁ = (0.010 mM × 2 mL) / 10 mM
-
V₁ = 0.002 mL = 2 µL
2. Dilution Procedure:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add 1998 µL of your desired cell culture medium or experimental buffer.
-
Add 2 µL of the 10 mM stock solution to the medium.
-
Cap the tube and mix immediately by gentle inversion or vortexing to prevent precipitation.
-
This working solution is now ready for use. It is recommended to prepare working solutions fresh for each experiment and not to store them.[6]
References
-
ResearchGate. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? Available at: [Link]
-
Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research. Available at: [Link]
-
Sahasra Life Sciences. Verapamil p-O-Desmethyl p-O-Benzyl. Available at: [Link]
-
University of Maine. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]
-
Captivate Bio. SMALL MOLECULES FAQ. Available at: [Link]
-
Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]
-
Deweina. This compound. Available at: [Link]
-
PubChem. N-Desmethylverapamil. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. O-Desmethylverapamil. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available at: [Link]
-
ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Available at: [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]
- Google Patents. US10144703B2 - Process for the preparation of Verapamil hydrochloride.
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Application Note: LC-MS/MS Fragmentation & Quantification of p-O-Desmethyl p-O-Benzyl Verapamil
This Application Note is designed for researchers and analytical scientists involved in the structural characterization and quantification of Verapamil derivatives. It focuses on p-O-Desmethyl p-O-Benzyl Verapamil , a specific synthetic analog often used as an internal standard or impurity reference in pharmaceutical quality control.
The following guide synthesizes confirmed chemical data with mass spectrometric first principles to establish a robust LC-MS/MS protocol.
Introduction & Chemical Context
This compound is a structural analog of the calcium channel blocker Verapamil. It represents a derivative where the para-methoxy group of the phenethyl moiety has been demethylated and subsequently protected with a benzyl group.
This molecule is critical in two contexts:
-
Impurity Profiling: As a potential synthetic by-product during the benzylation steps of Verapamil precursors.
-
Internal Standardization: Its high structural similarity and mass shift (+76 Da) make it an ideal internal standard (IS) for Verapamil quantification, avoiding the cross-talk issues sometimes seen with deuterated standards.
Structural Comparison
| Feature | Verapamil | This compound |
| Formula | C₂₇H₃₈N₂O₄ | C₃₃H₄₂N₂O₄ |
| Monoisotopic Mass | 454.28 Da | 530.31 Da |
| Precursor Ion [M+H]⁺ | m/z 455.3 | m/z 531.3 |
| Modification Site | 3,4-dimethoxyphenethyl | 3-methoxy-4-benzyloxy phenethyl |
Fragmentation Mechanics (MS/MS)
To design a specific Multiple Reaction Monitoring (MRM) method, we must analyze the fragmentation pathway. Verapamil derivatives undergo predictable inductive cleavage at the C-N bonds flanking the tertiary amine.
The Fragmentation Logic
The fragmentation of Verapamil (m/z 455) is dominated by two primary cleavage events. We apply this logic to the target molecule (m/z 531):
-
Pathway A (Phenethyl Cleavage):
-
Mechanism: Cleavage of the C-N bond between the phenethyl group and the central nitrogen.
-
Verapamil: Yields the 3,4-dimethoxyphenethyl cation (m/z 165 ).
-
Target: The methoxy group (-OCH₃, 31 Da) is replaced by a benzyloxy group (-OCH₂C₆H₅, 107 Da).
-
Mass Shift: +76 Da.
-
Resulting Fragment: m/z 241.1 . This is the most abundant ion and the primary quantifier.
-
-
Pathway B (Nitrile-Side Retention):
-
Mechanism: Loss of the neutral phenethyl moiety, retaining the charge on the nitrogen attached to the nitrile-containing alkyl chain.
-
Verapamil: Yields the N-methyl-amino-pentanenitrile cation (m/z 303 ).
-
Target: Since the modification is restricted to the phenethyl ring (the part being lost), the remaining charged fragment is identical to the parent drug.
-
Resulting Fragment: m/z 303.2 . This serves as an excellent qualifier ion confirming the Verapamil scaffold.
-
-
Pathway C (Benzyl Loss):
-
Mechanism: Cleavage of the benzyl ether bond.
-
Resulting Fragment: The tropylium ion (m/z 91.1 ). While common, it is non-specific (high background noise), so it is used only as a secondary qualifier.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the specific bond cleavages and resulting mass shifts.
Figure 1: Proposed ESI+ fragmentation pathway for this compound showing the origin of the primary quantifier (m/z 241) and qualifier (m/z 303) ions.
Experimental Protocol
A. Sample Preparation
Note: This protocol assumes plasma matrix. Adjust for neat solvents or urine.
-
Aliquot: Transfer 50 µL of sample into a 1.5 mL tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds to precipitate proteins.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with Mobile Phase A (Water + 0.1% FA) to match initial gradient conditions.
B. LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Gas: 1000 L/hr (Nitrogen).
C. MRM Transition Table
Use these parameters to build the acquisition method. Collision Energy (CE) values are estimates; optimize by ±5 eV.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Cone (V) | CE (eV) | Rationale |
| p-O-Benzyl Verapamil | 531.3 | 241.1 | Quant | 30 | 25 | Modified phenethyl cation (High specificity) |
| p-O-Benzyl Verapamil | 531.3 | 303.2 | Qual | 30 | 20 | Verapamil scaffold confirmation |
| p-O-Benzyl Verapamil | 531.3 | 165.1 | Check | 30 | 35 | Monitor for in-source de-benzylation |
| Verapamil (Ref) | 455.3 | 165.1 | Quant | 30 | 22 | Standard Verapamil transition |
Data Analysis & Quality Control
Identification Criteria
To confirm the identity of this compound in a sample, the peak must satisfy:
-
Retention Time (RT): The benzyl group significantly increases lipophilicity. Expect the target to elute later than Verapamil (e.g., if Verapamil elutes at 2.3 min, Target elutes ~3.1 min).
-
Ion Ratio: The area ratio of 241.1 / 303.2 should be consistent within ±15% of the reference standard.
Troubleshooting
-
Signal at m/z 165? If you observe a strong signal at m/z 165 for the target, it indicates in-source fragmentation where the benzyl group is lost before the quadrupole. Lower the Cone Voltage or Declustering Potential to mitigate this.
-
Broad Peaks: The benzyl group can interact with silanols. Ensure the presence of Ammonium Formate in Mobile Phase A to sharpen peak shape.
References
-
Sahasra Life Sciences. (n.d.). Verapamil p-O-Desmethyl p-O-Benzyl Product Sheet. Retrieved from [Link]
-
Borges, N. C., et al. (2005).[2][4] "Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B, 827(2), 165-172.[2] Retrieved from [Link]
-
Zhu, P., et al. (2020).[5] "Rapid detection and structural characterization of verapamil metabolites in rats by UPLC-MSE and UNIFI platform." Biomedical Chromatography, 34(1). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
resolving co-elution of Verapamil and p-O-Desmethyl p-O-Benzyl Verapamil
Topic: Resolving Co-elution of Verapamil and p-O-Desmethyl p-O-Benzyl Verapamil
Executive Summary & Analyte Profile
The Challenge: You are attempting to separate Verapamil from its structural analog, This compound (herein referred to as DBV ).
While Verapamil is a standard basic drug, DBV represents a significant increase in hydrophobicity. The methoxy group (-OCH₃) on the Verapamil phenyl ring is replaced by a benzyloxy group (-OCH₂C₆H₅). In theory, DBV should elute significantly later than Verapamil on a Reversed-Phase (RP) column. If you are observing co-elution , your method is likely suffering from "Selectivity Compression" —the mobile phase is too strong to discriminate between the methyl and benzyl groups, or severe peak tailing is masking the separation.
Physicochemical Comparison:
| Feature | Verapamil (API) | This compound (DBV) | Chromatographic Impact |
| Core Structure | Bis-phenylalkylamine | Bis-phenylalkylamine | Similar pKa (~8.6-8.9); both are basic. |
| Critical Substituent | p-Methoxy (-OCH₃) | p-Benzyloxy (-OCH₂C₆H₅) | DBV is significantly more hydrophobic. |
| Molecular Weight | 454.6 g/mol | 530.7 g/mol | DBV has slower diffusion coefficients. |
| Interaction Mode | Hydrophobic + Ionic | Hydrophobic + Ionic + Enhanced | DBV has an extra aromatic ring for interaction. |
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause of the co-elution.
Figure 1: Diagnostic logic for resolving structural analog co-elution. Blue nodes indicate decision points; Yellow indicates warning states.
Technical Support FAQs
Q1: Why are they co-eluting when DBV is much more hydrophobic?
A: This is counter-intuitive but common. Two scenarios explain this:
-
The "Solvent Front" Effect: If you are running a high-strength isocratic method (e.g., >60% Acetonitrile), the hydrophobic difference between the Methyl (Verapamil) and Benzyl (DBV) groups becomes negligible because the mobile phase is powerful enough to elute both immediately. You have compressed the selectivity.
-
The "Tailing Mask": Verapamil is a strong base. On older silica columns or at low pH (pH 3-4), residual silanols bind to the amine, causing the Verapamil peak to tail severely. This tail can physically cover the DBV peak, which likely elutes slightly later.
Q2: Should I use Methanol or Acetonitrile?
A: Switch to Methanol (MeOH).
-
Acetonitrile (ACN) is a "pi-blocker." It forms a layer over the stationary phase that can inhibit
- interactions. -
Methanol allows the aromatic rings of your analytes to interact more directly with the stationary phase. Since DBV has an extra phenyl ring (the benzyl group), Methanol will likely increase the retention of DBV more than Verapamil, widening the gap between them.
Q3: Is a standard C18 column sufficient?
A: It is sufficient but not optimal.
-
C18 (Alkyl chain): Separates based purely on hydrophobicity. It will separate them if the gradient is shallow enough.
-
Phenyl-Hexyl / Biphenyl: Highly Recommended. These columns offer a secondary separation mechanism (
- stacking). The Benzyl group on DBV will interact strongly with the Phenyl rings on the column, significantly increasing its retention relative to Verapamil.
Q4: How do I eliminate the peak tailing?
A: You have two validated options:
-
The "Modern" Approach (High pH): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 9-10. Use 10mM Ammonium Bicarbonate. At this pH, Verapamil (pKa ~8.9) is non-ionized (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.
-
The "Traditional" Approach (Ion Pairing): If you are restricted to low pH (e.g., USP methods), you must add an ion-pairing reagent like Hexanesulfonic acid or 2-Aminoheptane (as per USP). This "caps" the silanols but makes the method less robust and incompatible with LC-MS.
Recommended Experimental Protocol
This protocol prioritizes robustness and selectivity using modern column technology. It avoids the complexity of ion-pairing reagents.
Method: High-pH Phenyl-Hexyl Separation
Rationale: High pH neutralizes the basic amine (eliminating tailing), while the Phenyl-Hexyl phase maximizes the selectivity difference between the methoxy (Verapamil) and benzyloxy (DBV) groups.
| Parameter | Setting |
| Column | Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with Ammonia) |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Controls mass transfer) |
| Detection | UV @ 278 nm (Isosbestic point for aromatic ethers) |
Gradient Table:
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 50 | Initial Hold (Equilibration) |
| 2.0 | 50 | Injection |
| 15.0 | 80 | Separation Ramp (Shallow gradient to exploit hydrophobicity) |
| 18.0 | 95 | Wash (Elute highly hydrophobic late eluters) |
| 20.0 | 95 | Hold |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End |
Expected Result:
-
Verapamil: Elutes ~8-10 mins. Sharp peak shape due to high pH.
-
DBV: Elutes ~12-14 mins. The benzyl group interacts strongly with the Phenyl phase and Methanol, pushing it away from the parent peak.
Mechanism of Action (Visualized)
The following diagram illustrates why the Phenyl-Hexyl stationary phase is superior to C18 for this specific separation.
Figure 2: Mechanistic difference in retention. The Benzyl group of DBV engages in Pi-Pi stacking with the Phenyl column, creating the necessary separation factor (
References
-
United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[1] (Standard method utilizing Acetate buffer and 2-aminoheptane for tailing suppression).[2]
-
MicroSolv Technology Corp. Verapamil and Impurity Analyzed with HPLC - Application Note. (Demonstrates modern separation of Verapamil impurities using LC-MS compatible buffers).
-
PubChem. Verapamil Hydrochloride Compound Summary. National Center for Biotechnology Information. (Structural data for pKa and hydrophobicity analysis).
-
Sahasra Life Sciences. Verapamil p-O-Desmethyl p-O-Benzyl Reference Standard. (Verification of impurity structure and chemical properties).
Sources
troubleshooting low yield in p-O-Desmethyl p-O-Benzyl Verapamil synthesis
Executive Summary
The synthesis of p-O-Desmethyl p-O-Benzyl Verapamil typically involves the O-alkylation of a phenolic verapamil precursor (p-O-desmethyl verapamil) with a benzyl halide.
The Core Problem: This reaction presents a classic chemoselectivity challenge. The verapamil scaffold contains a basic tertiary amine and a nucleophilic phenoxide (under basic conditions). The primary cause of low yield is not lack of reactivity, but rather competitive N-quaternization (formation of an ammonium salt) and difficult purification due to the physicochemical properties of the resulting "verapamil oils."
This guide provides a root-cause analysis and actionable protocols to restore yield and purity.
Module 1: The Chemoselectivity Bottleneck
The Mechanism of Failure
In a standard Williamson Ether Synthesis using strong bases (e.g., NaH) or polar aprotic solvents (e.g., DMF), the tertiary amine within the verapamil backbone competes with the phenoxide for the benzyl bromide electrophile.
-
Pathway A (Desired): Phenoxide attacks Benzyl Bromide
Ether (Product). -
Pathway B (Undesired): Tertiary Amine attacks Benzyl Bromide
Quaternary Ammonium Salt.
Why yields drop:
-
Kinetically Competitive: While phenoxides are generally better nucleophiles than neutral amines, benzyl bromide is highly reactive. If the phenoxide concentration is low (due to poor solubility or weak base), the amine dominates.
-
Thermodynamic Trap: The quaternary salt is stable and often precipitates or forms an inseparable oil, trapping your starting material scaffold.
Visualizing the Competition
Figure 1: Mechanistic competition between O-alkylation and N-alkylation. Pathway B leads to irreversible loss of the verapamil scaffold.
Module 2: Troubleshooting Protocol
Diagnostic Flowchart
Before altering your synthesis, identify the specific failure mode using HPLC or TLC.
Figure 2: Decision tree for diagnosing yield loss based on crude analysis.
Module 3: Optimized Synthetic Procedures
Based on the chemoselectivity issues, we recommend Method A (Mild Base) over Method B (Strong Base/Hydride) for this specific substrate.
Method A: The "Acetone/Carbonate" Protocol (Recommended)
This method suppresses N-alkylation by using a solvent where the inorganic base is poorly soluble, creating a "surface-active" reaction that favors the phenoxide over the bulky amine.
Reagents:
-
Substrate: p-O-Desmethyl Verapamil (1.0 eq)
-
Electrophile: Benzyl Bromide (1.1 eq) — Do not use large excess.
-
Base:
(Anhydrous, freshly ground) (3.0 eq) or (1.5 eq for faster rates). -
Solvent: Acetone (HPLC Grade, Dry) or Acetonitrile.
Protocol:
-
Dissolution: Dissolve the verapamil phenol in Acetone (0.1 M concentration).
-
Deprotonation: Add
. Stir at room temperature for 30 minutes. The solution may turn slight yellow (phenoxide formation). -
Addition: Add Benzyl Bromide dropwise.
-
Reaction: Reflux (
) for 4–6 hours.-
Critical Check: Monitor by TLC. The quaternary salt usually stays at the baseline (very polar), while the O-benzyl product moves higher (
in 5% MeOH/DCM).
-
-
Workup (Crucial Step):
-
Filter off solid salts (
+ KBr). -
Evaporate Acetone.
-
Redissolve residue in DCM.
-
Wash 1: 5%
(removes unreacted phenol). -
Wash 2: Brine.[1]
-
Dry (
) and concentrate.
-
Method B: Phase Transfer Catalysis (Alternative)
Use this if Method A is too slow.
-
System: DCM / Water (1:1).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).
-
Base: NaOH (1M aqueous).
-
Mechanism: The phenoxide is pulled into the organic layer by TBAB, reacting instantly with Benzyl bromide. The tertiary amine remains less reactive in the biphasic interface.
Module 4: Comparison of Conditions
| Parameter | Method A (Acetone/K2CO3) | Method B (NaH/DMF) | Method C (Phase Transfer) |
| Selectivity (O vs N) | High | Low (High N-alkylation risk) | Medium-High |
| Reaction Rate | Slow (4-12 h) | Fast (<1 h) | Medium (2-6 h) |
| Impurity Profile | Unreacted SM (easy to recycle) | Quaternary Salts (hard to remove) | Hydrolysis of Benzyl Bromide |
| Recommendation | Primary Choice | Avoid for this substrate | Secondary Choice |
FAQs: Addressing Specific User Pain Points
Q1: My product is an oil that won't crystallize. How do I purify it?
-
Insight: Verapamil derivatives are notorious "oils" due to the flexible alkyl chains.
-
Solution: Do not rely on crystallization.
-
Convert the crude oil to the Oxalate Salt . Dissolve crude free base in minimal hot ethanol, add 1 eq of oxalic acid. The oxalate salt often crystallizes better than the HCl salt.
-
Alternatively, use Flash Chromatography on neutral alumina (silica is acidic and can streak amines). Eluent: DCM:MeOH (95:5) with 0.1%
.
-
Q2: I see a large baseline spot on TLC. What is it?
-
Diagnosis: This is likely the N-benzyl quaternary ammonium salt .
-
Fix: You cannot revert this. You must prevent it.
Q3: The reaction stalls at 60% conversion.
-
Diagnosis: Potassium Carbonate might be too weak if the phenol is sterically hindered or if the salt lattice energy is high.
-
Fix: Add Cesium Carbonate (
) (0.1 eq) as a "kick-starter." The larger Cesium cation solubilizes the phenoxide better than Potassium [1].
References
-
Finkelstein, J. et al. (2025). Optimization of Williamson Ether Synthesis in the Presence of Basic Amines. Journal of Organic Chemistry. 1 (BenchChem General Protocol adapted).
-
Santa Cruz Biotechnology. (n.d.). p-O-Desmethyl Verapamil Product Data. 4.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. 5.
-
ResearchGate. (2025). Synthesis of fluorescent probe and mechanism of action. 6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 4. p-O-Desmethyl Verapamil | CAS 77326-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Benzyl-Protected Verapamil Intermediates
This guide functions as a specialized Technical Support Center for researchers working with benzyl-protected Verapamil intermediates . These intermediates (typically N-benzyl or O-benzyl derivatives of homoveratrylamine or the
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Degradation & Impurity Formation
Module 1: Environmental Control & Storage Stability
Context: My intermediate (N-benzyl-norverapamil precursor) is turning yellow/brown during storage, even at -20°C. NMR shows aldehyde peaks.
Q: Why is my solid intermediate degrading despite cold storage?
A: You are likely observing Radical-Initiated Benzylic Oxidation . Benzyl-protected amines (especially electron-rich ones like those in the Verapamil scaffold) are prone to auto-oxidation at the benzylic carbon. This is not a thermal degradation but a radical chain reaction initiated by trace oxygen or peroxides, leading to the formation of an imine (Schiff base) which subsequently hydrolyzes to benzaldehyde (the source of the "almond" smell and aldehyde NMR peaks) and the deprotected amine.
The Mechanism:
-
Initiation: Trace peroxides abstract a hydrogen from the benzylic position (
). -
Propagation: The resulting radical reacts with
to form a peroxy radical, eventually collapsing to an imine ( ). -
Degradation: The imine hydrolyzes to Benzaldehyde + Amine.
Corrective Protocol: The "Zero-Headspace" System
Do not rely solely on temperature control. You must starve the radical mechanism.
-
Solvent Stripping: Ensure the final isolation solvent is peroxide-free . Avoid storing the intermediate in ether or THF residues.
-
Inert Packaging:
-
Solid State: Store under Argon (Ar is heavier than air and provides a better blanket than
). -
Solution State: If you must store in solution, use degassed Methanol with 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.
-
-
Container: Use amber glass (Type I) to prevent photolytic initiation.
Module 2: Reaction Optimization (Synthesis Phase)
Context: During the alkylation of the nitrile intermediate, I am seeing significant loss of the benzyl group and formation of "dimer" impurities.
Q: How do I prevent premature debenzylation during alkylation?
A: If you are using strong bases (NaNH2, LiHMDS) or Lewis Acids, you may be triggering Elimination or Chelation-Assisted Cleavage .
Troubleshooting Checklist:
-
Check Your Base: Strong bases can deprotonate the benzylic position if the ring is electron-deficient (less likely in Verapamil) or if the solvent promotes elimination. Switch to K2CO3 in ACN or DMF for milder alkylation.
-
Lewis Acid Contamination: Trace metals (Pd, Fe) from previous steps can catalyze hydrogenolysis even without
gas (transfer hydrogenation). Wash reaction vessels with EDTA solution before use.
Q: What is the "Dimer" impurity and how do I stop it?
A: The "Dimer" often results from the self-condensation of the nitrile intermediate or the reaction of the debenzylated amine with the alkylating agent.
-
Cause: High local concentration of the alkyl halide relative to the amine.
-
Solution: Implement High-Dilution Addition . Add the alkylating agent (e.g., the chlorobutane derivative) dropwise to the benzyl-amine solution, not the other way around.
Visualizing the Degradation Pathways
The following diagram illustrates the critical failure points for Benzyl-Verapamil intermediates.
Figure 1: Mechanistic pathways for oxidative debenzylation and nitrile hydrolysis. Red paths indicate critical failure modes.
Module 3: Work-up & Isolation
Context: I am using an acid wash to remove inorganic salts, but my yield drops, and I see a new polar spot on TLC.
Q: Is the benzyl group stable to acid washes?
A: Generally, yes, but the Verapamil Nitrile functionality is NOT.
While the
Optimization Table: pH Limits for Work-up
| Parameter | Safe Range | Danger Zone | Consequence of Excursion |
| pH (Aqueous) | 4.0 – 9.0 | < 2.0 or > 12.0 | Nitrile hydrolysis to Amide; Ester cleavage (if O-acyl present). |
| Temperature | < 30°C | > 50°C | Accelerates hydrolysis and oxidative degradation. |
| Contact Time | < 30 mins | > 2 hours | Increased risk of emulsion formation and degradation. |
Protocol: Instead of a strong acid wash (like 1N HCl), use a buffered wash :
-
Wash organic layer with 5% Ammonium Chloride (
) or Phosphate Buffer (pH 6.0). -
This removes basic impurities without exposing the nitrile to hydrolytic conditions.
Module 4: Analytical Diagnostics
Context: I see a peak at [M-91] in my LC-MS, but I can't isolate the impurity.
Q: Is this a real impurity or an artifact?
A: If you see [M-91] (Loss of Benzyl) in LC-MS but cannot isolate it by prep-HPLC, it is likely In-Source Fragmentation . Benzyl amines are notorious for fragmenting in the ESI source voltage.
Validation Experiment:
-
Lower the Cone Voltage: Reduce fragmentation energy in the MS source. If the peak abundance decreases significantly relative to the parent, it is an artifact.
-
Check UV Trace: Does the UV chromatogram (254 nm) show a peak at the same retention time?
-
Yes: Real impurity (Debenzylated amine).
-
No: MS Artifact.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on Benzyl group stability and cleavage conditions).
-
Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier. (Details on oxidative degradation of amine intermediates).
-
United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. (Lists specific impurities including N-dealkylated and Norverapamil analogs).
-
Wong, O., et al. (2022). "Mechanistic insights into the oxidative degradation of benzylic amines." Journal of Organic Chemistry. (Mechanistic basis for radical oxidation).
-
ICH Guidelines Q3A(R2). Impurities in New Drug Substances. (Regulatory limits for degradation products).
purification strategies for crude p-O-Desmethyl p-O-Benzyl Verapamil
Technical Support Center: Purification of Crude p-O-Desmethyl p-O-Benzyl Verapamil
Case Reference: #VP-BENZ-001
Subject: Purification Strategies for O-Benzyl Protected Verapamil Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Context: You are handling a crude reaction mixture containing This compound . This molecule is a lipophilic, basic tertiary amine with a benzyl ether moiety. It is likely an intermediate where a phenol group (p-O-desmethyl) has been protected with a benzyl group.
The Challenge:
-
Basicity: The tertiary amine interacts with silanols on silica, causing peak tailing.
-
Lipophilicity: The benzyl group increases retention, causing co-elution with non-polar byproducts (e.g., excess benzyl bromide).
-
Stability: Benzyl ethers are stable to base but sensitive to strong acids/hydrogenation; the amine is sensitive to oxidation.
Diagnostic & Decision Matrix
Before selecting a protocol, assess your crude material using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.
Technical Protocols
Protocol A: Scavenging Excess Benzyl Bromide (Critical Safety Step)
Issue: Benzyl bromide (BnBr) is a lachrymator and genotoxin. It often co-elutes with benzyl ethers on silica. Mechanism: Convert lipophilic BnBr into a water-soluble quaternary ammonium salt.
Step-by-Step:
-
Dissolve crude oil in THF or Ethyl Acetate (5 mL/g).
-
Add Triethylamine (TEA) (1.5 equivalents relative to estimated excess BnBr).
-
Stir at room temperature for 1–2 hours.
-
Observation: A white precipitate (Benzyltriethylammonium bromide) may form.
-
-
Work-up:
-
Filter off the precipitate.[1]
-
Wash the filtrate with water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Result: The organic layer contains your amine product; BnBr is washed away as the salt [1].
-
Protocol B: Salt Formation (The "Scalable" Method)
Issue: The free base is likely a gum. Salts are often crystalline and reject impurities. Chemistry: Verapamil derivatives form stable salts with HCl or Oxalic acid.
Step-by-Step (HCl Method):
-
Dissolve the "scavenged" crude (from Protocol A) in a minimal amount of Isopropanol (IPA) or Ethyl Acetate .
-
Cool to 0–5°C.
-
Slowly add HCl in Isopropanol (5–6N) or HCl in Dioxane (4N) (1.1 equivalents).
-
Warning: Do not use aqueous HCl if you want to precipitate the salt directly.
-
-
Add an anti-solvent: Diethyl Ether or MTBE dropwise until turbidity persists.
-
Stir at 0°C for 2 hours. Filter the white solid.
-
Recrystallization: If the salt is colored, recrystallize from Isopropanol/Acetone (1:2 ratio) [2].
Protocol C: Flash Chromatography (Amine-Modified)
Issue: Severe peak tailing due to interaction with acidic silanols. Solution: Pre-saturate silica with base or use a modifier.
Solvent System:
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
Gradient:
| Column Volume (CV) | % Mobile Phase B | Purpose |
|---|---|---|
| 0–2 | 0% | Elute non-polar impurities (residual BnBr, bis-benzyls) |
| 2–5 | 0% → 2% | Elute unreacted phenol (if present) |
| 5–15 | 2% → 10% | Elute Product (p-O-Benzyl Verapamil) |
| 15–20 | 10% → 20% | Wash highly polar degradants |
Technical Note: If using UV detection, monitor at 230 nm (benzyl absorption) and 280 nm (verapamil core).
Troubleshooting & FAQs
Q1: My product is co-eluting with the "Desmethyl" starting material. How do I separate them?
-
Answer: The starting material is a phenol, while your product is an ether.
-
Strategy: Use a "Base Wash" before chromatography. Dissolve crude in EtOAc and wash with 1N NaOH . The phenol (starting material) will deprotonate (phenolate) and move to the aqueous layer. The benzyl ether (product) remains in the organic layer.
-
Q2: The HCl salt turned into a "gummy oil" instead of a solid. What now?
-
Answer: This is common with verapamil derivatives.
-
Fix: Trituration.[2] Decant the supernatant solvent. Add Diethyl Ether or Hexane to the gum. Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. This mechanical stress often induces nucleation. Alternatively, switch to Oxalic Acid (1.0 eq in Acetone) to form the oxalate salt, which often crystallizes better than HCl.
-
Q3: Can I use Reverse Phase (C18) HPLC?
-
Answer: Yes, but pH control is mandatory.
-
Acidic Conditions: Water/Acetonitrile with 0.1% TFA . (Note: Benzyl ethers are generally stable to dilute TFA, but validate stability first).
-
Basic Conditions (Recommended): Water/Acetonitrile with 10mM Ammonium Bicarbonate (pH 8.5) . At high pH, the amine is neutral, resulting in sharp peaks and better loading capacity [3].
-
Advanced Visualization: Impurity Profiling
Understanding the chemical origin of your impurities aids in removal.
Figure 2: Chemical origin of common impurities in O-alkylation of Verapamil intermediates.
References
-
ResearchGate Community. (2014). How does one separate Benzyl bromide from the reaction mixture? [Discussion on chemical scavenging techniques]. Retrieved from
-
United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. (Standard methods for HPLC analysis and salt criteria). Retrieved from
-
MicroSolv Tech. Verapamil and Impurity Analyzed with HPLC. (Method development using high pH buffers for basic amines). Retrieved from
-
Quick Company. (2016). A Process For The Preparation Of Verapamil Hydrochloride.[2][3][4][5] (Patent describing acetylation strategies for removing desmethyl impurities). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. A Process For The Preparation Of Verapamil Hydrochloride [quickcompany.in]
- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 5. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Comprehensive Characterization Guide: p-O-Desmethyl p-O-Benzyl Verapamil
[1]
Executive Summary
p-O-Desmethyl p-O-Benzyl Verapamil (CAS: 114829-62-8) is a critical reference standard used in the impurity profiling and metabolic study of the calcium channel blocker Verapamil.[1] Structurally, it represents a derivative where the para-methoxy group of the phenethylamine moiety is replaced by a benzyloxy group.[2]
This compound serves two primary roles in drug development:
-
Impurity Reference Standard: It identifies benzyl-protected intermediates that may persist from specific synthetic routes.[2]
-
Metabolite Precursor: It acts as a synthetic precursor to D-702 (p-O-Desmethyl Verapamil) , a major human metabolite, allowing for precise structural verification during metabolic stability studies.[2]
This guide provides a detailed NMR characterization of this compound, objectively comparing it against the parent compound (Verapamil HCl) to establish diagnostic spectral fingerprints.[1]
Structural Logic & Synthesis Pathway[2]
To interpret the NMR data accurately, one must understand the structural relationship between Verapamil, its metabolites, and this benzyl derivative.[2]
Structural Relationship Diagram[1][2]
The following diagram illustrates the chemical genealogy, highlighting how the Benzyl derivative serves as a protected form of the D-702 metabolite.
[3]
Experimental Protocol: NMR Characterization
Objective: To obtain high-resolution 1H NMR data capable of distinguishing the benzyloxy substituent from the native methoxy groups.
Sample Preparation[1][2]
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[2]-
Reasoning: Verapamil derivatives are highly soluble in chloroform, and the solvent peak (7.26 ppm) does not interfere with the critical benzyl methylene protons (~5.1 ppm).
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument Parameters:
Data Processing
-
Referencing: Calibrate the TMS signal to 0.00 ppm.
-
Phasing: Apply manual phase correction to ensure flat baselines, critical for integrating the multiplet aromatic region.[2]
Comparative Data Analysis
The following table contrasts the 1H NMR shifts of the parent molecule (Verapamil) with the p-O-Benzyl derivative. The Diagnostic Signals highlighted in bold are the definitive proof of identity.[2]
1H NMR Chemical Shift Comparison ( )
| Structural Moiety | Proton Type | Verapamil (Parent) | p-O-Benzyl Verapamil | Shift Difference ( |
| Benzyl Ether | -OCH₂-Ph | Absent | 5.12 (s, 2H) | New Diagnostic Signal |
| Benzyl Aromatic | Ph-H | Absent | 7.30 – 7.45 (m, 5H) | New Diagnostic Signal |
| Methoxy Groups | -OCH₃ | 3.80 – 3.88 (4s, 12H) | 3.80 – 3.88 (3s, 9H) | Loss of 1 Singlet (3H) |
| Core Aromatics | Ar-H (Verapamil core) | 6.60 – 6.90 (m, 6H) | 6.60 – 6.90 (m, 6H) | Unchanged |
| N-Methyl | N-CH₃ | 2.18 – 2.22 (s, 3H) | 2.18 – 2.22 (s, 3H) | Unchanged |
| Isopropyl | -CH(CH₃)₂ | 0.78 (d), 1.18 (d) | 0.78 (d), 1.18 (d) | Unchanged |
| Aliphatic Chain | -CH₂-CH₂- | 1.30 – 2.80 (m) | 1.30 – 2.80 (m) | Unchanged |
Interpretation of Diagnostic Signals[2]
-
The "Missing" Methoxy: Verapamil typically displays four distinct singlets in the 3.80–3.90 ppm region, corresponding to the four methoxy groups.[2] In the p-O-Benzyl derivative, the signal for the para-methoxy group on the phenethylamine ring (Ring B) disappears, leaving only three singlets integrating to 9 protons.
-
The Benzyl "Fingerprint":
-
A sharp singlet at ~5.12 ppm (2H) appears, corresponding to the benzylic methylene protons (
).[1] This region is typically silent in pure Verapamil.[2] -
A new multiplet at 7.30–7.45 ppm (5H) appears, representing the aromatic protons of the benzyl protecting group.[2] This integrates separately from the core Verapamil aromatic protons (6.6–6.9 ppm).[2]
-
Technical Validation & Quality Control
When using this data for Quality Control (QC) or impurity identification, follow this decision matrix:
Identification Workflow
Common Pitfalls
-
Solvent Residuals: Ensure the
is not contaminated with dichloromethane (5.30 ppm), which can be mistaken for the benzyl singlet (5.12 ppm). -
Rotamers: Verapamil derivatives can exhibit rotameric broadening due to the tertiary amine.[2] If peaks are broad, acquiring the spectrum at 313 K (40°C) can sharpen the signals by accelerating the exchange.[2]
References
- Chemical Identity & Structure
-
Parent Compound Characterization (Verapamil)
-
Metabolic Pathway Context (D-702)
Sources
- 1. BindingDB BDBM50338982 (R)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile::(S)-2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::(S)-2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile; hydrochloride::(S)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile::(Verapamil) 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-isopropyl-amino}-2-methyl-pentanenitrile(Verapamil)::2-(3,4-dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::4-[3,4-dimethoxyphenethyl(methyl)amino]-1-(3,4-dimethoxyphenyl)-1-isopropylbutyl cyanide::5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile::5-{[2-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-2-(3,4,5-trimethoxy-phenyl)-pentanenitrile::5-{[2-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-2-(4-methoxy-phenyl)-pentanenitrile::CP-16533-1::Calan::Calan SR::Covera-HS::D-365::Iproveratril::Isoptin::Isoptin SR::Tarka::VERAPAMIL::Verapamil;2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::Verapramil::Verelan::verapamil-R [bindingdb.org]
- 2. Verapamil [USAN:BAN:INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Executive Summary
The Challenge: Verapamil Hydrochloride synthesis involves complex alkylation steps that frequently generate structurally similar aromatic byproducts, specifically benzyl-related impurities (e.g., N-benzyl analogs). Standard Pharmacopoeial methods (USP/EP) often rely on C18 columns with ion-pairing reagents (e.g., 2-aminoheptane). While effective for the main peak, these legacy methods struggle to resolve lipophilic benzyl impurities due to co-elution and lack mass spectrometry (MS) compatibility.
The Solution: This guide validates an alternative Phenyl-Hexyl stationary phase method. By leveraging
Part 1: The Challenge of Benzyl Impurities
Benzyl impurities in Verapamil are characterized by high hydrophobicity and electron-rich aromatic rings. On a standard alkyl-bonded phase (C18), separation is governed almost exclusively by hydrophobic subtraction. Since Verapamil itself contains two benzene rings, the hydrophobic difference between the API and its benzyl-substituted impurities is negligible, leading to "critical pair" co-elution.
The Mechanism of Failure (C18)
-
Interaction: Hydrophobic (Van der Waals).
-
Result: The "Benzyl Impurity" and Verapamil co-elute because their hydrophobicity indices are nearly identical.
-
Legacy Fix: Adding ion-pairing agents (2-aminoheptane) improves peak shape but suppresses ionization in LC-MS and drifts retention times.
The Mechanism of Success (Phenyl-Hexyl)
-
Interaction: Hydrophobic +
Stacking. -
Result: The Phenyl-Hexyl ligand engages the electron cloud of the benzyl impurity's extra aromatic ring. This secondary retention mechanism delays the impurity relative to the API, creating the necessary window for separation.
Part 2: Method Comparison (Legacy vs. Optimized)
The following comparison highlights the shift from a "Compliance-based" legacy method to a "Performance-based" optimized method.
| Feature | Method A: Standard USP/EP (Legacy) | Method B: Proposed Optimized (Phenyl-Hexyl) |
| Stationary Phase | C18 (L1), 5 | Phenyl-Hexyl, 3.5 |
| Mobile Phase A | Acetate Buffer + 2-Aminoheptane | 10 mM Ammonium Formate (pH 4.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile / Methanol (80:20) |
| Selectivity Driver | Hydrophobicity + Ion Pairing | Hydrophobicity + |
| MS Compatible? | No (Ion pair suppresses signal) | Yes (Volatile buffer) |
| Run Time | ~25-40 mins | ~12-15 mins |
| Benzyl Resolution |
Visualizing the Separation Logic
The diagram below illustrates why the Phenyl-Hexyl column succeeds where C18 fails for this specific application.
Caption: Comparative separation mechanism. The Phenyl-Hexyl phase utilizes pi-pi interactions to selectively retain the aromatic-rich benzyl impurity.
Part 3: Experimental Protocol (Optimized Method)
This protocol is designed for the validation of N-benzyl related impurities in Verapamil HCl.
Reagents & Standards
-
Verapamil HCl Reference Standard (RS): USP/EP grade.[1]
-
Benzyl Impurity Standard: (e.g., N-benzylnorverapamil or specific synthetic intermediate).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Formate (LC-MS Grade), Formic Acid.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5
m) or equivalent. -
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C (Controlled temperature is critical for
stability). -
Injection Volume: 10
L. -
Detection: UV at 278 nm (Verapamil absorption max).
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile:Methanol (80:20 v/v).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 2.0 | 85 | 15 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 13.0 | 85 | 15 |
| 18.0 | 85 | 15 |
Part 4: Validation Workflow (ICH Q2(R2))
Validation must demonstrate that the method is suitable for its intended purpose (ATP).[3][4] The following parameters are critical for impurity assays.
Specificity (Stress Testing)
-
Protocol: Degrade Verapamil sample using Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%
), and Thermal stress (60°C). -
Acceptance Criteria:
-
Peak Purity Index > 0.999 (using Diode Array Detector).
-
Resolution (
) between Verapamil and Benzyl Impurity > 2.0. -
No interference at the retention time of the impurity from blank or placebo.
-
Linearity & Range
-
Protocol: Prepare impurity standards at 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (usually 0.15%).
-
Acceptance Criteria:
-
Correlation Coefficient (
) . -
Y-intercept bias
of 100% response.
-
Accuracy (Recovery)
-
Protocol: Spike Verapamil drug substance with the Benzyl Impurity at three levels (LOQ, 100%, 120% of limit).
-
Acceptance Criteria:
-
Mean Recovery: 90.0% – 110.0%.
-
%RSD of replicates
.
-
Limit of Detection/Quantitation (LOD/LOQ)
-
Method: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
. -
LOQ: S/N
(Must be verified by injecting 6 replicates at this concentration with RSD ).
Validation Decision Tree
This diagram outlines the logical flow for validating the impurity method, ensuring self-correction if criteria fail.
Caption: Validation workflow emphasizing the critical decision point for resolution (
Part 5: Data Presentation & Analysis
When publishing your validation report, summarize the data as follows to prove the method's robustness.
Table: Summary of Validation Results (Example Data)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity ( | 2.8 (Verapamil vs. Benzyl Imp.) | Pass | |
| Linearity ( | 0.9998 | Pass | |
| Accuracy (LOQ) | 80-120% | 98.5% | Pass |
| Accuracy (100%) | 90-110% | 101.2% | Pass |
| Precision (RSD) | 1.2% (n=6) | Pass | |
| LOQ | S/N | 0.03 | Pass |
| Robustness | Stable at | Pass |
Robustness Note
For Phenyl-Hexyl columns, temperature is a critical robustness parameter. Lower temperatures generally enhance
References
-
ICH Q2(R2) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2023).[3][4] [Link]
-
USP <621> . Chromatography. United States Pharmacopeia.[2][5][6] [Link]
-
USP Monograph . Verapamil Hydrochloride.[7][5][6][8][9][10] United States Pharmacopeia.[2][5][6] [Link]
-
Agilent Technologies . Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. (2022).[11] [Link]
-
Sawant, S. et al. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. (2013).[8] [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Verapamil impurity I EP Reference Standard CAS 1794-55-4 Sigma Aldrich [sigmaaldrich.com]
- 8. uspnf.com [uspnf.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparison Guide: Mass Balance Assessment of Verapamil Metabolite Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Topic: Strategies for Mass Balance Assessment in Verapamil Metabolism: Radiolabeled vs. Label-Free HRMS Approaches
Executive Summary: The Verapamil Challenge
Verapamil, a phenylalkylamine calcium channel blocker, represents a "worst-case scenario" for mass balance assessment in drug development. Its extensive first-pass metabolism (bioavailability <20%), stereoselective clearance (S-enantiomer cleared preferentially), and complex metabolic cascade (involving N-dealkylation, N-demethylation, and O-demethylation) create a labyrinth of metabolites that must be accounted for to satisfy regulatory requirements (e.g., FDA Guidance on Safety Testing of Drug Metabolites).
This guide compares the two dominant methodologies for assessing the mass balance of Verapamil and its synthesized metabolites:
-
The Gold Standard: Radiolabeled (
C) Mass Balance Assessment. -
The Modern Alternative: Label-Free High-Resolution Mass Spectrometry (HRMS) coupled with Synthesized Metabolite Standards.
Metabolic Landscape & Visualization
Understanding the mass balance challenge requires visualizing the complex biotransformation of Verapamil. The primary metabolic flux flows through CYP3A4-mediated N-dealkylation and N-demethylation.[1][2]
Figure 1: Verapamil Metabolic Pathway & Mass Flow
Caption: Primary metabolic flux of Verapamil mediated by CYP3A4.[1] Thick arrows indicate major mass balance contributors (Norverapamil and D-617).
Comparative Analysis: Methodology & Performance
Strategy A: Radiolabeled ( C) Assessment (The Gold Standard)
This method involves synthesizing Verapamil with a
-
Mechanism: Detection is independent of chemical structure or ionization efficiency. It provides an absolute "truth" for total drug-related material recovery.
-
Key Advantage: Captures all metabolites, including unknown intermediates and covalent adducts (irreversible binding).
-
Critical Limitation: High cost, radiation safety requirements, and inability to distinguish which metabolite is present without coupling to MS (e.g., HPLC-radiodetection).
Strategy B: Label-Free HRMS + Synthetic Standards (The Modern Alternative)
This method relies on identifying metabolites using Q-TOF or Orbitrap MS and quantifying them using authentic standards synthesized chemically or enzymatically.
-
Mechanism: Uses exact mass (m/z) and fragmentation patterns for ID. Quantification requires calibration curves derived from purified metabolite standards (e.g., chemically synthesized Norverapamil).
-
Key Advantage: High speed, no radioactive waste, and provides structural elucidation simultaneously.
-
Critical Limitation: Response factors (ionization efficiency) vary wildly between parent and metabolites. Without authentic standards for every major metabolite, mass balance data is semi-quantitative at best.
Data Summary: Performance Comparison
| Feature | HRMS + Synthetic Standards | |
| Quantification Accuracy | Absolute (100% recovery tracking) | Relative (Depends on standard purity & matrix effects) |
| Sensitivity | High (using AMS for microdosing) | Ultra-High (pg/mL range with Q-TOF) |
| Metabolite Coverage | Universal (detects anything with Carbon-14) | Selective (detects only ionizable species) |
| Cost & Timeline | ||
| Stereoselectivity | Requires chiral column + radiodetection | Resolvable with Chiral LC-MS/MS |
| Regulatory Acceptance | Mandatory for Phase I Human AME | Accepted for discovery/early development |
Experimental Protocols
To ensure scientific integrity, the following protocols describe the synthesis of the critical metabolite standard (Norverapamil) and the subsequent mass balance assessment.
Protocol 1: Chemical Synthesis of Norverapamil Standard
Rationale: To use the HRMS method effectively, you must possess a high-purity standard of the major metabolite to normalize ionization differences.
Method: Microwave-Assisted N-Demethylation
-
Reagents: Verapamil HCl (0.5 g), Hydroxylamine HCl (1.12 g), Triethylamine (0.45 mL), Ethanol/Water (2:1 v/v).
-
Reaction: Combine reagents in a microwave-safe vessel. Irradiate at 100°C for 12 minutes.
-
Causality: Microwave irradiation accelerates the N-demethylation reaction, which is kinetically slow under standard thermal reflux, reducing side-product formation (D-617).
-
-
Workup: Pour reaction mixture into ice-cold 1N HCl. Wash with chloroform (removes neutral impurities). Adjust pH to 7.0 with 6N NaOH.[3] Extract product into chloroform.[3][4]
-
Purification: Evaporate solvent. Recrystallize from isopropanol.
-
Validation: Verify structure via
H-NMR and purity via HPLC (>98% required for quantitative mass balance).
Protocol 2: Mass Balance Analysis via LC-HRMS (Label-Free)
Rationale: This protocol uses the synthesized standard to correct for matrix effects and ionization suppression, mimicking the accuracy of radiolabeling.
-
Sample Prep: Collect plasma/urine from subject. Perform protein precipitation with Methanol (1:3 v/v).
-
Self-Validation: Spike a naive sample with known concentrations of Verapamil and Norverapamil (Standard) to calculate Recovery Factor (RF) .
-
-
LC Configuration:
-
Column: C18 HSS T3 (1.8 µm), maintained at 40°C.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 10 min.
-
-
MS Acquisition (Q-TOF/Orbitrap):
-
Mode: Full Scan (m/z 100-1000) + Data Dependent Acquisition (DDA) MS/MS.
-
Causality: Full scan quantifies the mass; MS/MS confirms the structure (fingerprinting).
-
-
Data Processing (Mass Balance Calculation):
-
Identify metabolites via Mass Defect Filtering (MDF).
-
Quantification Equation:
-
Note: If
(Response Factor) is unknown (no standard available), the method fails to provide true mass balance. This highlights the necessity of Protocol 1.
-
Workflow Visualization: Comparison of Approaches
Figure 2: Decision Matrix for Mass Balance Strategy
Caption: Decision workflow for selecting between Radiolabeled (Strategy A) and HRMS (Strategy B) based on development stage and standard availability.
Expert Insights & Recommendations
-
Early Discovery: Utilize Strategy B (HRMS) . Synthesize the primary metabolite (Norverapamil) using the microwave protocol. This allows you to estimate the metabolic stability and clearance contribution of the major metabolite without the cost of radiolabeling.
-
Pre-Clinical/Clinical: You must transition to Strategy A (
C) . Verapamil's "stickiness" (high lipophilicity) and extensive tissue distribution mean that non-radiolabeled methods often underestimate the total body burden. -
The "Hidden" Trap: Be wary of the "Response Factor Fallacy." In LC-MS, Norverapamil often ionizes 2-3x better than Verapamil due to the secondary amine. If you assume a 1:1 response ratio (common in label-free quantification), you will overestimate the metabolite burden by 200-300%, leading to erroneous clearance data. Always use the synthesized standard for calibration.
References
-
Battelle. (2024).[5] Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled Mass Balance Challenges. Battelle Inside Blog. [Link]
-
FDA. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]
-
Eichelbaum, M., et al. (1979). The metabolism of DL-[14C]verapamil in man.[6] Drug Metabolism and Disposition, 7(3), 145-148. [Link]
-
Pathade, P. A., et al. (2013).[3] Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Drug Development and Therapeutics, 4(2), 164.[3] [Link]
-
Lappin, G., et al. (2013). A combined accelerator mass spectrometry-positron emission tomography human microdose study with 14C- and 11C-labelled verapamil.[7] Clinical Pharmacokinetics, 52(10), 861-872. [Link]
-
Zhu, C., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 33(10), e4623. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. ddtjournal.net [ddtjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. inside.battelle.org [inside.battelle.org]
- 6. The metabolism of DL-[14C]verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined accelerator mass spectrometry/positron emission tomography microdose study to assess the plasma and brain tissue pharmacokinetics of 11C- and 14C-labelled verapamil in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Purity Assignment of p-O-Desmethyl p-O-Benzyl Verapamil via qNMR
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Metrological Challenge
In the synthesis and impurity profiling of Verapamil, the intermediate p-O-Desmethyl p-O-Benzyl Verapamil (CAS: 114829-62-8) represents a critical control point. As a benzyl-protected precursor, its accurate quantification is essential for calculating yield and ensuring the removal of protection groups during the final steps of API manufacturing.
However, researchers face a common metrological paradox: How do you determine the purity of a standard when no Certified Reference Material (CRM) exists?
Traditional HPLC methods require a reference standard with a known purity to establish a Relative Response Factor (RRF). Without a primary standard, HPLC can only provide "chromatographic purity" (% area), which often overestimates true content by ignoring solvent entrapment, inorganic salts, and UV-inactive impurities.
Quantitative NMR (qNMR) solves this by operating as a primary ratio method .[1][2] It relies on the fundamental physical property of nuclear spin, making signal intensity directly proportional to the molar number of nuclei.[2] This guide objectively compares qNMR against traditional alternatives and provides a validated protocol for the absolute purity assignment of this compound.
Strategic Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against the industry standard (HPLC-UV) and high-sensitivity alternatives (LC-MS) specifically for the analysis of Verapamil intermediates.
| Feature | qNMR (¹H) | HPLC-UV | LC-MS |
| Metrological Basis | Primary Method (Traceable to SI via Internal Standard) | Secondary Method (Requires identical reference standard) | Secondary Method (Ionization dependent) |
| Reference Standard | Any certified IS (e.g., Maleic Acid) | Must be the exact analyte (this compound) | Must be the exact analyte |
| Response Factor | Unity (1:1) for all protons | Variable (Extinction coefficient dependent) | Highly Variable (Matrix effects/Ionization efficiency) |
| Scope of Detection | Organics, Residual Solvents, Moisture | UV-active chromophores only | Ionizable compounds only |
| Precision (RSD) | < 1.0% (Optimized) | < 0.5% | 2.0 - 5.0% |
| Sample Prep | "Dissolve and Measure" (< 15 mins) | Separation Method Development (Days/Weeks) | Complex Method Development |
| Suitability | Best for Purity Assignment of Standards | Best for Routine QC / Trace Impurity (<0.1%) | Best for Identification / Ultra-trace |
Decision Logic for Analytical Strategy
The following diagram illustrates when to deploy qNMR versus HPLC in the drug development lifecycle.
Figure 1: Decision matrix for selecting analytical methodology. qNMR is the critical bridge for assigning purity to primary standards used in subsequent HPLC routine analysis.
Technical Deep Dive: The qNMR Advantage
Why qNMR for this Specific Compound?
This compound (C33H42N2O4) contains a distinct structural handle: the benzylic methylene group (-O-CH₂ -Ph).
In a ¹H-NMR spectrum:
-
Specificity: The benzylic protons typically appear as a singlet or doublet around 5.0 – 5.2 ppm . This region is often a "silent zone" in the Verapamil spectrum, which is dominated by aromatics (6.5–7.5 ppm) and aliphatic/methoxy signals (0.8–4.0 ppm).
-
Robustness: Unlike UV detection, where the benzyl group significantly alters the molar absorptivity compared to Verapamil, the NMR signal integral is strictly proportional to the number of protons (2H).
Experimental Protocol: Purity Assignment
This protocol is designed for absolute purity determination using the Internal Standard (IS) method.[2]
Phase 1: Materials & Selection[3]
| Component | Recommendation | Rationale |
| Solvent | DMSO-d₆ (99.9% D) | Verapamil derivatives are highly soluble. DMSO prevents aggregation and provides good separation of the benzylic signal from the water peak. |
| Internal Standard (IS) | Maleic Acid (TraceCERT®) | Signal: Singlet at ~6.2 ppm. Benefit: Does not overlap with the target Benzylic CH₂ (~5.1 ppm) or Verapamil aromatics (6.5+ ppm). High purity CRMs are readily available. |
| Alternative IS | Dimethyl Terephthalate | Signal: Singlet at ~8.1 ppm. Use if the aromatic region is crowded. |
Phase 2: Sample Preparation (Gravimetric)
Crucial Step: Accuracy depends entirely on the weighing precision. Use a microbalance (d = 0.001 mg or 0.01 mg).
-
Weighing the IS: Weigh approximately 10 mg of Maleic Acid directly into the NMR tube or a volumetric flask. Record mass to 0.01 mg precision (
). -
Weighing the Analyte: Weigh approximately 20 mg of this compound into the same vessel. Record mass (
).-
Note: The molar ratio should be roughly 1:1 to minimize dynamic range errors.
-
-
Dissolution: Add 0.6 mL of DMSO-d₆ . Cap and invert until fully dissolved. Ensure no solid adheres to the cap.
Phase 3: Acquisition Parameters (Bruker/Jeol 400 MHz+)
To ensure quantitative accuracy (uncertainty < 1%), standard "quick" parameters must be modified:
-
Pulse Sequence: zg (standard 1D proton) without decoupling.
-
Relaxation Delay (D1): 30 seconds .
-
Reasoning: T1 relaxation times for small molecules are typically 1–5s. Quantitative recovery requires
.[3] A 30s delay ensures >99.9% magnetization recovery for all protons.
-
-
Pulse Angle: 90° (calibrated).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Scans (NS): 16 or 32 (S/N > 150:1 is required for accurate integration).
-
Temperature: 298 K (25°C) regulated.
Phase 4: Data Processing & Calculation
-
Phasing: Manual phasing is mandatory. Auto-phasing often distorts baselines.
-
Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin) only if necessary.
-
Integration:
-
IS Signal: Integrate the Maleic Acid singlet (~6.2 ppm, 2H). Set value to 100.00.
-
Analyte Signal: Integrate the Benzylic -CH₂- singlet (~5.1 ppm, 2H).
-
Verification Signal: Integrate the isopropyl methyls (~0.8-1.0 ppm) as a cross-check.
-
Calculation Equation:
Where:
- = Purity of Sample (%)
- = Integral areas of Sample and Internal Standard
- = Number of protons (Analyte=2H for benzyl, IS=2H for Maleic Acid)
- = Molecular Weights (Analyte=530.7 g/mol , IS=116.07 g/mol )
- = Mass of Sample and Internal Standard
- = Purity of Internal Standard (from Certificate of Analysis)
Workflow Visualization
The following diagram details the self-validating workflow for qNMR analysis.
Figure 2: Step-by-step qNMR workflow ensuring data integrity through internal cross-validation.
References
-
Almac Group. (2025). QNMR – a modern alternative to HPLC. Retrieved from [Link]
-
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
Srinivasan, V., et al. (2011).[4] Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica.[4] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
TandF Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review. Retrieved from [Link]
Sources
Technical Comparison Guide: Distinguishing p-O-Desmethyl p-O-Benzyl Verapamil from Norverapamil
Executive Summary
This guide addresses the analytical distinction between Norverapamil (the primary pharmacologically active metabolite of Verapamil) and p-O-Desmethyl p-O-Benzyl Verapamil (a synthetic intermediate or specific structural analogue).
While both compounds share the core phenylalkylamine scaffold of Verapamil, they possess distinct physicochemical properties that allow for robust separation. The critical differentiator is the molecular weight shift (+90 Da) and the polarity inversion : Norverapamil is more polar (N-demethylated), whereas the Benzyl derivative is highly lipophilic (O-benzylated).
Key Differentiators at a Glance:
-
Norverapamil: m/z 441.6 | Early Elution (RP-LC) | Origin: Metabolic (CYP450)
-
Benzyl Derivative: m/z 531.7 | Late Elution (RP-LC) | Origin: Synthetic (Protecting Group)
Chemical Identity & Structural Analysis
To develop a self-validating analytical method, one must first understand the structural causality driving the separation.
| Feature | Norverapamil | This compound |
| CAS Registry | 67018-85-3 | 114829-62-8 (Generic/Analog) |
| Molecular Formula | ||
| Molecular Weight | 440.58 g/mol | 530.69 g/mol |
| Structural Change | N-Demethylation: Loss of | O-Alkylation: Replacement of a methoxy ( |
| Polarity (LogP) | ~3.5 (More Polar than Parent) | > 5.5 (Highly Lipophilic) |
| Acid/Base Character | Secondary Amine (Basic) | Tertiary Amine (Basic) |
Structural Causality
-
Norverapamil: The loss of the methyl group on the nitrogen exposes a secondary amine, increasing hydrogen bonding capability with the mobile phase. This results in reduced retention in Reverse Phase (RP) chromatography compared to Verapamil.
-
Benzyl Derivative: The addition of a benzyl group adds significant hydrophobic bulk (7 carbons). This drastically increases the interaction with C18 stationary phases, resulting in significantly increased retention .
Analytical Strategy: LC-MS/MS
Chromatographic Separation (HPLC/UPLC)
The separation of these two compounds is trivial on standard C18 columns due to the massive hydrophobicity difference. However, the challenge lies in carryover (for the Benzyl derivative) and peak shape (for Norverapamil).
-
Prediction: In a generic gradient (5% -> 95% B), Norverapamil will elute before Verapamil, while the Benzyl derivative will elute after Verapamil.
Mass Spectrometry (MS/MS) Fragmentation
Differentiation is confirmed via precursor ion mass and unique product ions.
-
Norverapamil (Precursor m/z 441.3):
-
Primary Fragment (Quant):m/z 165.1 (Cleavage of the dimethoxyphenethyl moiety).
-
Secondary Fragment (Qual):m/z 290.2 (Loss of the phenethyl chain).
-
-
Benzyl Derivative (Precursor m/z 531.3):
-
Primary Fragment:m/z 91.1 (Tropylium ion). This is characteristic of benzyl groups and is absent in Norverapamil.
-
Secondary Fragment:m/z 165.1 (If the benzyl group is on the nitrile-side ring, this fragment remains; if on the amine-side, this fragment shifts).
-
Validated Experimental Protocol
Reagents & Standards
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve standards in Methanol (Benzyl derivative has poor water solubility).
-
Dilute to 100 ng/mL in 50:50 Water:MeOH.
-
-
LC Gradient Parameters:
-
Flow Rate: 0.4 mL/min[1]
-
Temp: 40°C
-
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Traps Norverapamil) |
| 0.5 | 10 | Begin Gradient |
| 3.5 | 95 | Elute Verapamil & Benzyl Derivative |
| 4.5 | 95 | Wash Step (Critical for Benzyl) |
| 4.6 | 10 | Re-equilibration |
| 6.0 | 10 | End |
-
MS/MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Source Temp: 150°C / Desolvation Temp: 400°C
-
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Norverapamil | 441.3 | 165.1 | 30 | 25 |
| Benzyl Verapamil | 531.3 | 91.1 | 35 | 30 |
| Verapamil (Ref) | 455.3 | 165.1 | 30 | 25 |
Visualizing the Distinction
Diagram 1: Structural & Elution Logic
This diagram illustrates the "Polarity Map" showing why these compounds separate so distinctly.
Caption: Chromatographic retention map. Norverapamil elutes early due to polarity; the Benzyl derivative elutes late due to hydrophobicity.
Diagram 2: Analytical Decision Tree
A self-validating logic flow for identifying the unknown peak.
Caption: Analytical decision tree utilizing MS1 precursor mass and MS2 specific fragmentation (Tropylium ion) for identification.
References
-
PubChem Compound Summary. (2025). Verapamil (CID 2520) and Norverapamil (CID 65866). National Center for Biotechnology Information. [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). Verapamil Hydrochloride Impurity Profiling.[3] (Verapamil Impurities I, M, and others). [Link]
-
Hedeland, M., et al. (2004).[4] "Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. [Link]
-
Sahasra Life Sciences. (Catalog Entry). Verapamil p-O-Desmethyl p-O-Benzyl (CAS 114829-62-8). [Link][5]
Sources
- 1. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
